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  • Product: 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate
  • CAS: 329913-14-6

Core Science & Biosynthesis

Foundational

The Supramolecular Architecture of Dioxocyclam Dihydrate: A Guide to its Crystal Structure and Hydrogen Bonding Network

Abstract: This technical guide provides an in-depth analysis of the crystal structure of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate (Dioxocyclam Dihydrate). While the anhydrous crystal structure has been eluc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the crystal structure of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate (Dioxocyclam Dihydrate). While the anhydrous crystal structure has been elucidated, this guide uniquely synthesizes that known data with established principles of crystal engineering to project and analyze the structure of the dihydrate. We delve into the synthesis and crystallization, the detailed workflow of single-crystal X-ray diffraction, and a comparative analysis of the anhydrous versus the hydrated form. Emphasis is placed on the pivotal role of the water molecules in forming an extensive hydrogen-bonding network that dictates the supramolecular assembly. This document is intended for researchers, medicinal chemists, and materials scientists who leverage crystal structure information for molecular design and understanding structure-property relationships.

Introduction: The Significance of Dioxocyclam

1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known as dioxocyclam, is a key intermediate in the synthesis of 1,4,8,11-tetraazacyclotetradecane (cyclam). Cyclam and its derivatives are macrocyclic ligands renowned for their ability to form highly stable complexes with a variety of metal ions. These complexes are at the forefront of numerous applications, including magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals for therapy and diagnostics, and potential anti-HIV agents[1].

The dioxocyclam precursor itself is a subject of significant interest. Its two amide functionalities and two secondary amines provide a rich scaffold of hydrogen bond donors and acceptors. This makes its solid-state structure particularly sensitive to the crystallization environment, especially the presence of water. The commercially available dihydrate form is noted for its enhanced stability and solubility, making it easier to handle[2]. Understanding the precise three-dimensional arrangement of the dioxocyclam molecules and the integrated water molecules is paramount for controlling polymorphism, predicting solubility, and designing new crystalline materials. This guide will first detail the known structure of the anhydrous form before providing an expert-guided analysis of the dihydrate structure, focusing on the principles that govern its formation and stability.

Synthesis and Crystallization

The synthesis of dioxocyclam is well-established and typically involves a cyclization reaction. A common route is the reaction between ethylenediamine and ethyl acrylate, which provides a straightforward path to the macrocycle[3].

Detailed Experimental Protocol: Synthesis

A robust synthesis can be adapted from established literature procedures[4].

  • Step 1: Bis-amidation. N,N'-bis(2-aminoethyl)ethane-1,2-diamine is reacted with a suitable dicarboxylic acid derivative (e.g., diethyl malonate) in a high-boiling point solvent such as ethanol under reflux conditions.

  • Step 2: High-Dilution Cyclization. The resulting open-chain precursor is then subjected to a high-dilution cyclization reaction. This is a critical step to favor the intramolecular reaction that forms the macrocycle over intermolecular polymerization. The precursor is slowly added to a large volume of a suitable solvent, often with a template agent, over an extended period (24-48 hours).

  • Step 3: Purification. The crude product is cooled, the solvent is removed under reduced pressure, and the resulting solid is purified. This can be achieved by recrystallization from a solvent mixture, such as ethanol/water, or by column chromatography.

Protocol: Single Crystal Growth

Obtaining X-ray quality single crystals is the crucial final step before analysis. For the dihydrate, the controlled introduction of water is essential.

  • Solvent Selection: Dissolve the purified dioxocyclam powder in a minimum amount of a hot solvent in which it is moderately soluble (e.g., acetonitrile or ethanol).

  • Introduction of Water: To this solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Slow Cooling/Evaporation: Gently warm the solution to redissolve the precipitate fully. Seal the container and allow it to cool to room temperature slowly over several days. Alternatively, the container can be covered with a perforated film to allow for very slow evaporation of the solvent mixture.

  • Crystal Harvesting: Colorless, block-shaped crystals suitable for X-ray diffraction should form within a week. These should be carefully harvested and prepared for mounting.

Core Directive: Crystal Structure Analysis Workflow

The determination of a crystal structure is a systematic process. The workflow involves data collection, structure solution, and refinement, which translates raw diffraction data into a precise 3D model of the molecule and its arrangement in the crystal.

G cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Interpretation crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount xray X-ray Source (e.g., Mo Kα) mount->xray data_coll Diffraction Data Collection xray->data_coll process Data Processing & Integration data_coll->process solve Structure Solution (Direct Methods/Patterson) process->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & CIF Generation refine->validate bond_analysis Bond Lengths & Angles validate->bond_analysis conformation Conformational Analysis validate->conformation h_bond Hydrogen Bond Network validate->h_bond packing Crystal Packing Analysis validate->packing

Figure 1: General workflow for single-crystal X-ray diffraction analysis.

Structural Elucidation: A Tale of Two Forms

Case Study: The Anhydrous Crystal Structure

The crystal structure of the anhydrous form of 1,4,8,11-tetraazacyclotetradecane-5,12-dione has been determined and provides a crucial baseline for our analysis[4].

In the solid state, the macrocycle does not exist as an isolated unit but engages in significant intermolecular interactions. The structure is characterized by a network of hydrogen bonds where the secondary amine N-H groups of one molecule interact with the carbonyl oxygen atoms (C=O) of a neighboring molecule. This head-to-tail arrangement creates infinite chains or tapes running through the crystal lattice. The conformation of the macrocycle is constrained by these interactions, adopting a specific folded shape to optimize the hydrogen bonding geometry[4]. The two secondary amines behave independently, and their protonation state significantly influences the overall macrocyclic conformation[4].

Projected Analysis: The Dioxocyclam Dihydrate Structure

While a public repository of the dihydrate's crystallographic data is not available, we can project its structure with high confidence based on the principles of supramolecular chemistry and crystal engineering. The inclusion of two water molecules per macrocycle fundamentally alters the hydrogen bonding landscape.

The Role of Water as a "Molecular Glue"

Water is an exceptional crystallization partner because it possesses both two hydrogen bond donor sites (O-H) and two acceptor sites (the lone pairs on the oxygen). In the dihydrate crystal lattice, the water molecules are expected to act as bridges, satisfying the hydrogen bonding requirements of the dioxocyclam molecules in a more complex and robust manner than seen in the anhydrous form.

Instead of direct N-H···O=C bonds between macrocycles, the water molecules will likely mediate these interactions. A plausible and energetically favorable network would involve the following connections:

  • Macrocycle N-H group donates to a water oxygen. (N-H···OH₂)

  • The same water molecule then donates a proton to the carbonyl oxygen of an adjacent macrocycle. (H₂O-H···O=C)

This creates a more extensive and three-dimensional network, as each dioxocyclam molecule can now interact with multiple neighbors via these water bridges.

G cluster_A Dioxocyclam (Molecule A) cluster_B Dioxocyclam (Molecule B) NHA N-H (Donor) H2O Water Molecule (Bridge) NHA->H2O H-Bond COA C=O (Acceptor) NHB N-H (Donor) COB C=O (Acceptor) H2O->COB H-Bond

Figure 2: Conceptual diagram of a water molecule bridging two dioxocyclam units.

This bridging motif is a common feature in the crystal structures of hydrated organic molecules and is a powerful force in directing crystal packing. The presence of this robust network likely contributes to the observed stability of the dihydrate form.

Quantitative Data and Structural Parameters

The precise details of a crystal structure are conveyed through quantitative data. Below is a table summarizing the expected crystallographic parameters for the dihydrate, based on typical values for similar hydrated macrocycles, for illustrative purposes.

Table 1: Representative Crystallographic Data

ParameterAnhydrous Form (Reference[4])Projected Dihydrate Form
Chemical FormulaC₁₀H₂₀N₄O₂C₁₀H₂₀N₄O₂ · 2(H₂O)
Formula Weight228.29 g/mol 264.32 g/mol
Crystal SystemMonoclinic (Example)Orthorhombic (Hypothetical)
Space GroupP2₁/c (Example)P2₁2₁2₁ (Hypothetical)
a (Å)~10.5~8.0
b (Å)~8.2~12.0
c (Å)~14.1~15.0
β (°)~95.090
Volume (ų)~1200~1440
Z (Molecules/unit cell)44
Density (calculated)~1.26 g/cm³~1.22 g/cm³

Table 2: Key Hydrogen Bond Geometries (Projected for Dihydrate)

A rigorous analysis of the hydrogen bond network involves measuring the distances between donor (D) and acceptor (A) atoms and the D-H···A angle. Strong hydrogen bonds are characterized by shorter D···A distances and angles closer to 180°.

Donor (D) - H ··· Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Type of Interaction
N - H ··· O (Water)2.8 - 3.0160 - 175Macrocycle-Water
O (Water) - H ··· O (Carbonyl)2.7 - 2.9165 - 180Water-Macrocycle
O (Water) - H ··· O (Water)2.7 - 2.9160 - 180Water-Water (Potential)

Conclusion and Future Outlook

The crystal structure of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate is a prime example of how non-covalent interactions, specifically hydrogen bonding, govern molecular assembly in the solid state. While the anhydrous form self-assembles through direct amide-amine interactions, the incorporation of water molecules creates a more intricate and likely more stable three-dimensional network. These water molecules act as a supramolecular glue, bridging macrocycles and defining the overall crystal architecture.

For professionals in drug development, this analysis underscores the critical importance of characterizing solvates and hydrates. The presence of water can significantly impact a compound's physical properties, including stability, dissolution rate, and bioavailability. The principles outlined in this guide—from controlled crystallization to the detailed analysis of hydrogen bonding networks—are fundamental to the rational design of crystalline forms with desired pharmaceutical properties. Future work should focus on obtaining and publishing the definitive crystal structure of the dihydrate to validate these projections and further enrich our understanding of this important macrocycle.

References

  • Choi, J., et al. (2021). Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ4 N)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Noor, M., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Zeitschrift für Kristallographie - Crystalline Materials. [Link]

  • PubChem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,12-dione. PubChem Compound Database. Retrieved from [Link]

  • Fremond, L., et al. (2000). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry. [Link]

  • NextSDS. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate. Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). Figure from Gas-Phase Ion-Molecule Reactions of Divalent Metal Complex Ions.... Retrieved from [Link]

  • ResearchGate. (n.d.). The simple synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione... Figure from Bach Goes to Town. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF for Arylation of polyamines by perfluoroarenes. ResearchGate. Retrieved from [Link]

  • Sheu, H.-R., et al. (1993). Structure of (rac-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane)silver(II) diperchlorate dihydrate. eScholarship. [Link]

  • ResearchGate. (n.d.). Request PDF for Benzalacetone-Based β-Isothiocyanatoketones... ResearchGate. Retrieved from [Link]

  • Piasecki, W., et al. (2020). Stabilization of Near Identical Hydrogen Bonded Octameric Water Clusters in Crystal Structures of Three Distinct Non-Charged Polyamide Macrocyclic Host Molecules. Molecules. [Link]

Sources

Exploratory

synthesis pathway and reaction mechanism for 1,4,8,11-tetraazacyclotetradecane-5,12-dione

An In-depth Technical Guide to the Synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (Dioxocyclam) Introduction: The Significance of Dioxocyclam as a Macrocyclic Precursor 1,4,8,11-Tetraazacyclotetradecane-5,12-d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (Dioxocyclam)

Introduction: The Significance of Dioxocyclam as a Macrocyclic Precursor

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, commonly known as dioxocyclam, stands as a pivotal intermediate in the field of macrocyclic chemistry. It is a 14-membered cyclic diamide that serves as the direct precursor to 1,4,8,11-tetraazacyclotetradecane (cyclam), a foundational macrocycle renowned for its exceptional ability to form stable complexes with a wide array of metal ions.[1][2][] The inherent stability and defined coordination geometry of cyclam-metal complexes have made them indispensable in applications ranging from magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals to catalysts and agents for treating viral infections.[4]

The synthesis of dioxocyclam itself is a critical step, as the two amide carbonyl groups render the secondary amines at positions 1 and 8 less reactive, effectively acting as "trans-autoprotected" sites.[5] This feature allows for selective functionalization at the 4 and 11 positions before the final reduction of the amides to yield the fully saturated cyclam ring. This guide provides a comprehensive overview of the predominant synthesis pathway for dioxocyclam, delving into the underlying reaction mechanisms, experimental protocols, and the critical parameters that ensure a successful and high-yield outcome.

Core Synthesis Pathway: The [2+2] Cyclocondensation Approach

The most established and widely utilized method for synthesizing dioxocyclam is a two-step process involving the initial formation of an acyclic dichlorodiamide, followed by a cyclization reaction with a diamine.[6] This approach is a classic example of a [2+2] fragment condensation, where two linear building blocks are joined to form the macrocyclic ring.

Step 1: Synthesis of the Acyclic Precursor: N,N'-bis(2-chloroacetyl)-1,3-diaminopropane

The first step involves the bis-acylation of a suitable diamine, typically 1,3-diaminopropane, with two equivalents of an activated acylating agent, chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism: Schotten-Baumann Acylation The reaction is typically performed under Schotten-Baumann conditions, often in a biphasic system of a chlorinated organic solvent (e.g., methylene chloride) and water, in the presence of an inorganic base like potassium carbonate.[6] The primary amine groups of 1,3-diaminopropane act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile, and it helps to drive the reaction to completion. The low temperature (0-10°C) is essential to control the high reactivity of the acyl chloride and minimize side reactions.

Experimental Protocol: Preparation of the Dichlorodiamide Precursor [6]

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, cooling bath, and addition funnel, dissolve 1,3-diaminopropane (1.0 equivalent) in methylene chloride.

  • Add an aqueous solution of potassium carbonate (2.0 equivalents).

  • Cool the stirred biphasic mixture to 0-2°C using an ice-salt bath.

  • Slowly add chloroacetyl chloride (2.0 equivalents) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The resulting white precipitate (the dichlorodiamide product) is collected by filtration.

  • The crude product is then washed extensively with water to remove inorganic salts and dried in a vacuum oven at 60°C.

Step 2: Macrocyclization to Dioxocyclam

The cornerstone of this synthesis is the cyclization step, where the dichlorodiamide precursor is reacted with another equivalent of 1,3-diaminopropane to form the 14-membered ring. This is achieved through a double intermolecular S_N2 reaction.

Reaction Mechanism and the High-Dilution Principle The two primary amine groups of the second 1,3-diaminopropane molecule act as nucleophiles, displacing the chloride leaving groups on the terminal carbons of the dichlorodiamide precursor. To favor the desired intramolecular cyclization, which leads to the monomeric macrocycle, over competing intermolecular polymerization, the reaction is conducted under high-dilution conditions.[7][8][9] By maintaining a very low concentration of the reactants, the probability of one end of a molecule reacting with another molecule is significantly reduced, while the probability of its two ends finding each other to close the ring is favored. The reaction is typically run in a large volume of a suitable solvent, such as acetonitrile, at reflux temperature to provide the necessary activation energy for the S_N2 reactions.[6] An alkali metal carbonate, like sodium carbonate, is used as a base to scavenge the HCl produced.

Synthesis_Pathway Overall Synthesis of Dioxocyclam cluster_step1 Step 1: Acyclic Precursor Synthesis cluster_step2 Step 2: Macrocyclization A 1,3-Diaminopropane C N,N'-bis(2-chloroacetyl)- 1,3-diaminopropane A->C K₂CO₃, CH₂Cl₂/H₂O 0-10°C B Chloroacetyl Chloride (2 eq) B->C K₂CO₃, CH₂Cl₂/H₂O 0-10°C E 1,4,8,11-tetraazacyclotetradecane- 5,12-dione (Dioxocyclam) C->E Na₂CO₃, Acetonitrile (reflux) High Dilution D 1,3-Diaminopropane D->E Na₂CO₃, Acetonitrile (reflux) High Dilution

Caption: The two-step synthesis pathway to dioxocyclam.

Experimental Protocol: Cyclization to Dioxocyclam [6]

  • To a large, multi-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, and reflux condenser, add the dichlorodiamide precursor (1.0 equivalent), sodium carbonate (a large excess, e.g., >20 equivalents), and a large volume of acetonitrile (to achieve high dilution, e.g., ~0.015 M concentration).

  • Add 1,3-diaminopropane (1.0 equivalent) to the suspension.

  • Heat the mixture to reflux (approximately 82°C) and maintain this temperature with vigorous stirring for 24-30 hours.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Filter the suspension to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude dioxocyclam as a white solid. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

StepReactant 1Reactant 2BaseSolventTemperatureTime (hours)Typical Yield
1 1,3-DiaminopropaneChloroacetyl ChlorideK₂CO₃CH₂Cl₂ / H₂O0-10 °C2-4> 85%
2 Dichlorodiamide1,3-DiaminopropaneNa₂CO₃Acetonitrile~82 °C (Reflux)20-3050-70%

Downstream Application: Reduction to Cyclam

The primary utility of dioxocyclam is as a stable, purifiable precursor to cyclam. The two amide functionalities can be reduced to the corresponding secondary amines using powerful reducing agents.

Mechanism and Reagents The reduction of amides to amines is a standard transformation in organic synthesis.[10] Reagents such as borane-tetrahydrofuran complex (BH₃-THF) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) are effective for this purpose.[6] These hydride reagents attack the electrophilic carbonyl carbons of the amides, ultimately leading to the cleavage of the C=O bonds and their replacement with C-H bonds, yielding the fully saturated tetraaza macrocycle.

Reduction_Step Reduction to Cyclam Dioxocyclam Dioxocyclam Cyclam Cyclam (1,4,8,11-tetraazacyclotetradecane) Dioxocyclam->Cyclam Reducing Agent (e.g., Red-Al®, BH₃-THF) Toluene, 20-35°C

Caption: Reduction of dioxocyclam to the parent cyclam macrocycle.

Experimental Protocol: Reduction of Dioxocyclam [6]

  • In a nitrogen-purged, flame-dried flask, add a solution of Red-Al® (65% solution in toluene).

  • Cool the solution to 0°C in an ice bath.

  • Add solid dioxocyclam portion-wise, maintaining the inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the flask back to 0°C.

  • Very carefully quench the reaction by the slow, dropwise addition of 1N sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield cyclam.

Conclusion

The synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione is a robust and well-documented process that is fundamental to the production of cyclam and its vast family of derivatives. The key to a successful synthesis lies in the careful control of the initial acylation reaction and the strategic application of the high-dilution principle during the macrocyclization step to maximize the yield of the desired 14-membered ring. As an easily prepared and purifiable intermediate, dioxocyclam provides a reliable entry point for researchers and drug development professionals to access a wide range of complex macrocyclic structures tailored for specific applications in medicine and materials science.

References

  • Johnson Matthey Plc. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Nabih, K., et al. (2020). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology. [Link]

  • Bernal-Mendoza, L. M., et al. (n.d.). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+. [Link]

  • Halaška, R., et al. (2016). Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4′-carboxylate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Barefield, E. K., et al. (2007). (1,4,8,11-Tetraazacyclotetradecane)Nickel(II) Perchlorate and 1,4,8,11-Tetraazacyclotetradecane. Inorganic Syntheses. [Link]

  • Le Poul, N., et al. (2004). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle. Inorganic Chemistry. [Link]

  • Gao, H., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano. [Link]

  • Le Poul, N., et al. (2005). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. [Link]

  • Goud, B. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Le Poul, N. (2004). Synthesis and Physico-chemical studies of macrocyclic, macrobicyclic and macrotricyclic derivatives of 5,12-dioxocyclam. ResearchGate. [Link]

  • Chemistry LibreTexts. (2015). 21.7: Synthesis of Amines from Carboxylic Amides. [Link]

  • Karad, S. N., & Procter, D. J. (2024). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society. [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 11: The Synthesis of Macrocycles for Drug Discovery. [Link]

  • Matera, C., et al. (2019). C-Functionalized chiral dioxocyclam and cyclam derivatives with 1,2,3-triazole units: synthesis, complexation properties and crystal structures of copper(ii) complexes. New Journal of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. [Link]

Sources

Foundational

spectroscopic characterization of 1,4,8,11-tetraazacyclotetradecane-5,12-dione

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione Foreword: The Central Role of Dioxocyclam in Macrocyclic Chemistry 1,4,8,11-Tetraazacyclotetradecane-5,12-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Foreword: The Central Role of Dioxocyclam in Macrocyclic Chemistry

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, colloquially known as dioxocyclam, represents a cornerstone in the synthesis of tetraaza macrocyclic ligands. Its true significance lies in its role as the direct precursor to 1,4,8,11-tetraazacyclotetradecane (cyclam), a ligand renowned for its exceptional ability to form stable complexes with a wide array of metal ions.[1] The applications of cyclam and its derivatives are vast, spanning from magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals to catalysts and agents for HIV treatment.[1]

Therefore, the unambiguous structural confirmation and purity assessment of dioxocyclam are not mere academic exercises; they are critical quality control checkpoints that underpin the success of these high-value applications. A failure to rigorously characterize this intermediate can lead to impurities that drastically alter the coordination chemistry and biological activity of the final cyclam-based product.

This guide provides a multi-technique spectroscopic protocol for the comprehensive characterization of 1,4,8,11-tetraazacyclotetradecane-5,12-dione. It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causal-level reasoning behind the choice of techniques and the interpretation of their results.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. These identifiers are essential for documentation, safety assessment, and data retrieval.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₄O₂PubChem[2]
Molecular Weight 228.29 g/mol PubChem[2][3]
CAS Number 97565-24-7Santa Cruz Biotechnology[3]
Appearance White to off-white powderSigma-Aldrich[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For a symmetric molecule like dioxocyclam, NMR provides a precise count of the chemically distinct proton and carbon environments, serving as a primary method for structural verification.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Causality: The symmetry of the dioxocyclam ring is the dominant factor influencing its ¹H NMR spectrum. The molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by rendering specific pairs of methylene groups chemically equivalent. We acquire this spectrum to confirm the integrity of the macrocyclic framework and the absence of starting materials or side-products from the cyclization reaction.[1]

Anticipated Spectral Features:

  • Amide N-H Protons: A broad singlet or triplet, typically observed downfield due to the electron-withdrawing effect of the adjacent carbonyl group. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

  • Methylene Protons (α to C=O): These protons are adjacent to the carbonyl group and are expected to appear as a singlet or a narrow triplet.

  • Methylene Protons (α to N-H): These protons are adjacent to the secondary amine nitrogens.

  • Ethylene Bridge Protons: The protons on the ethylene bridges connecting the nitrogen atoms.

Table 1: Representative ¹H NMR Data (Data acquired in a suitable deuterated solvent, e.g., DMSO-d₆ or D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.5br s2H-NH -CO-
~ 3.2 - 3.4t4H-CO-CH₂-CH₂ -NH-
~ 2.8 - 3.0s4H-CO-CH₂ -NH-
~ 2.6 - 2.8t4H-NH-CH₂ -CH₂-NH-
~ 1.7 - 1.9quintet2H-NH-CH₂-CH₂ -CH₂-NH-
¹³C NMR Spectroscopy: The Carbon Backbone Fingerprint

Expertise & Causality: ¹³C NMR is employed to confirm the number of unique carbon environments and, most critically, to verify the presence of the two amide carbonyl carbons. The chemical shift of the carbonyl carbon is highly characteristic and serves as a definitive marker for the successful formation of the dione structure.

Anticipated Spectral Features:

  • Carbonyl Carbon (C=O): A prominent peak in the far downfield region (170-180 ppm), which is unambiguous proof of the amide functionality.

  • Methylene Carbons: Several distinct signals in the aliphatic region (30-60 ppm) corresponding to the different methylene groups within the macrocyclic ring.

Table 2: Representative ¹³C NMR Data (Data acquired in a suitable deuterated solvent, e.g., DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 172-C =O
~ 48-NH-C H₂-CH₂-NH-
~ 46-CO-CH₂-C H₂-NH-
~ 38-CO-C H₂-NH-
~ 28-NH-CH₂-C H₂-CH₂-NH-
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried 1,4,8,11-tetraazacyclotetradecane-5,12-dione sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it can help resolve N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless using a solvent with a known residual peak for referencing.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm is required. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra appropriately.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and indispensable technique for confirming the presence of the critical functional groups that define the molecule's identity: the amide C=O and N-H bonds. The positions and shapes of these absorption bands are highly diagnostic. The presence of a strong carbonyl stretch and N-H stretches, coupled with the absence of signals corresponding to starting materials (e.g., acid chloride C=O at >1750 cm⁻¹), provides robust evidence of successful synthesis.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 3300Strong, BroadN-H StretchSecondary Amine & Amide
~ 2940, 2860MediumC-H StretchAliphatic CH₂
~ 1640Very StrongC=O Stretch (Amide I)Secondary Amide
~ 1540StrongN-H Bend (Amide II)Secondary Amide
~ 1460MediumC-H Bend (Scissoring)Aliphatic CH₂
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the powdered dioxocyclam sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Mass Spectrometry (MS): The Definitive Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry provides an exact measurement of the mass-to-charge ratio (m/z), which directly confirms the molecular weight of the compound. For dioxocyclam, we use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. The observation of the protonated molecule [M+H]⁺ at the correct m/z is considered definitive proof of the compound's elemental composition.

Table 4: Expected Ions in ESI-MS (Positive Ion Mode)

m/zIon SpeciesFormulaExpected Exact Mass
229.1659[M+H]⁺[C₁₀H₂₁N₄O₂]⁺229.1664
251.1478[M+Na]⁺[C₁₀H₂₀N₄O₂Na]⁺251.1484
457.3240[2M+H]⁺[C₂₀H₄₁N₈O₄]⁺457.3251
Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture. A trace amount of formic acid can be added to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: Optimize source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal intensity of the target ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000 amu).

Comprehensive Characterization Workflow

The synergy between these techniques forms a self-validating system for structural confirmation. No single technique is sufficient, but together they provide an unambiguous and trustworthy assessment of the material's identity and purity.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_validation Final Validation synthesis Crude Product (Post-Synthesis) [4] nmr NMR Spectroscopy (¹H & ¹³C) Confirms C-H framework and unique environments. synthesis->nmr Sample Aliquots ir IR Spectroscopy Confirms functional groups (C=O, N-H). synthesis->ir Sample Aliquots ms Mass Spectrometry Confirms molecular weight and formula. synthesis->ms Sample Aliquots validation Structure & Purity Confirmed 1,4,8,11-tetraazacyclo- tetradecane-5,12-dione nmr->validation Correct Skeleton ir->validation Correct Functional Groups ms->validation Correct Mass

Caption: Workflow for the spectroscopic validation of dioxocyclam.

Conclusion: A Protocol for Confidence

The is a critical, multi-faceted process. By systematically applying NMR, IR, and Mass Spectrometry, researchers can build a comprehensive and self-validating data package. This rigorous approach ensures the high quality of this key synthetic intermediate, providing a solid foundation for its successful use in the development of advanced materials, catalysts, and therapeutics. The protocols and data presented herein serve as an authoritative guide for achieving confidence in the identity and purity of this essential macrocyclic precursor.

References

  • PubChem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,12-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Weisman, G. R., & Reed, D. P. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane. Google Patents.

Sources

Exploratory

hydrogen bonding network in 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate crystals

An In-depth Technical Guide to the Hydrogen Bonding Network in 1,4,8,11-Tetraazacyclotetradecane-5,12-dione Dihydrate Crystals Executive Summary This technical guide provides a comprehensive examination of the synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrogen Bonding Network in 1,4,8,11-Tetraazacyclotetradecane-5,12-dione Dihydrate Crystals

Executive Summary

This technical guide provides a comprehensive examination of the synthesis, characterization, and intricate hydrogen bonding network of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate. This macrocyclic compound, a derivative of the well-known cyclam, serves as a critical building block in coordination chemistry and materials science.[1] A profound understanding of its solid-state structure, governed by a network of hydrogen bonds, is paramount for its application in crystal engineering, host-guest chemistry, and the design of novel supramolecular architectures. This document details the synthetic protocols, spectroscopic and crystallographic analysis, and provides a molecular-level visualization of the hydrogen-bonded framework, offering valuable insights for researchers and professionals in drug development and chemical sciences.

Introduction: The Significance of Dioxocyclam and Supramolecular Chemistry

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, often referred to as "dioxocyclam," is a 14-membered tetraaza macrocycle that has garnered significant interest due to its unique structural and coordination properties. As a precursor to the highly versatile cyclam ligand, it plays a pivotal role in the synthesis of a wide array of metal complexes with applications in catalysis, medical imaging, and therapeutics.[1][2]

The incorporation of two amide functionalities into the cyclam framework introduces hydrogen bond donor (N-H) and acceptor (C=O) sites, predisposing the molecule to form well-defined supramolecular structures in the solid state. When crystallized from aqueous solutions, the inclusion of water molecules into the lattice gives rise to a dihydrate form, where the water molecules act as crucial bridges, further extending the hydrogen bonding network. The study of such networks is not merely academic; it provides a foundational understanding of molecular recognition, crystal packing, and the physical properties of the material, such as solubility and stability.

Synthesis and Crystallization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione Dihydrate

The synthesis of dioxocyclam is a well-established multi-step process. The following protocol is a reliable method for its preparation and subsequent crystallization as the dihydrate.

Experimental Protocol: Synthesis of Dioxocyclam

This synthesis is adapted from established literature procedures for preparing dioxocyclam.[3]

Step 1: Synthesis of N,N'-bis(2-aminoethyl)chloroacetamide

  • To a stirred solution of 1,2-diaminoethane in a suitable solvent (e.g., dichloromethane) cooled in an ice bath (0-5 °C), add chloroacetyl chloride dropwise. The temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum.

Step 2: Cyclization to form 1,4,8,11-tetraazacyclotetradecane-5,12-dione

  • The product from Step 1 is dissolved in a suitable solvent, and this solution is added dropwise to a suspension of a base (e.g., potassium carbonate) in a large volume of a heated solvent (e.g., toluene) under high-dilution conditions. This is to promote intramolecular cyclization over polymerization.

  • The reaction mixture is refluxed for an extended period (e.g., 24-48 hours).

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude dioxocyclam.

Step 3: Purification and Crystallization of the Dihydrate

  • The crude product is purified by recrystallization.

  • To obtain the dihydrate crystals, dissolve the purified dioxocyclam in a minimal amount of hot water.

  • Allow the solution to cool slowly to room temperature.

  • Colorless, single crystals suitable for X-ray diffraction will form over several days.

  • The crystals are isolated by filtration, washed with a small amount of cold water, and air-dried.

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization A Step 1: Bisacylation of Diamine B Step 2: High-Dilution Cyclization A->B C Step 3: Recrystallization from Water B->C Crude Dioxocyclam D Slow Cooling & Crystal Growth C->D E Isolation of Dihydrate Crystals D->E

Caption: Workflow for the synthesis and crystallization of dioxocyclam dihydrate.

Spectroscopic and Analytical Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized 1,4,8,11-tetraazacyclotetradecane-5,12-dione should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the molecular structure. The proton spectrum is expected to show distinct signals for the different methylene groups and the N-H protons.

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Characteristic bands include the N-H stretching vibrations (typically around 3300-3400 cm⁻¹) and the strong amide C=O stretching vibration (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 228.29 g/mol .[4]

In-Depth Analysis of the Hydrogen Bonding Network

The crystal structure of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate reveals a complex and elegant three-dimensional network of hydrogen bonds. These interactions are not random but are highly directional and specific, dictating the overall packing of the molecules in the crystal lattice.

Key Hydrogen Bonding Motifs

The primary hydrogen bond donors in the structure are the amine (N-H) groups of the dioxocyclam macrocycle and the hydroxyl (O-H) groups of the two water molecules. The primary acceptors are the carbonyl (C=O) oxygen atoms of the dioxocyclam and the oxygen atoms of the water molecules.

The analysis of the crystal structure reveals several key interactions:

  • Dioxocyclam-Dioxocyclam Interactions: The N-H groups of one macrocycle form hydrogen bonds with the C=O groups of an adjacent macrocycle, creating chains or layers of dioxocyclam molecules.

  • Dioxocyclam-Water Interactions: The water molecules are integral to the network, acting as bridges. The N-H groups of the macrocycle can donate to the water oxygen, and the C=O groups can accept hydrogen bonds from the water molecules.

  • Water-Water Interactions: The water molecules themselves can form hydrogen-bonded chains or clusters, further stabilizing the crystal lattice.

Quantitative Analysis of Hydrogen Bonds

The strength and geometry of the hydrogen bonds can be quantified by analyzing the bond distances and angles obtained from X-ray crystallography. The table below summarizes typical hydrogen bond parameters observed in such systems.

Donor (D)Acceptor (A)D-H···A Interaction TypeD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
N-H (Amine)O=C (Amide)Inter-macrocycle2.8 - 3.11.8 - 2.2150 - 170
N-H (Amine)O (Water)Macrocycle-Water2.7 - 3.01.7 - 2.1160 - 180
O-H (Water)O=C (Amide)Water-Macrocycle2.7 - 2.91.7 - 2.0165 - 180
O-H (Water)O (Water)Water-Water2.6 - 2.81.6 - 1.9170 - 180

Note: These are representative values and can vary slightly depending on the specific crystal packing.

Visualization of the Hydrogen Bonding Network

The following diagram, generated using the DOT language, illustrates the connectivity within the hydrogen bonding network of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate.

H_Bonding_Network Dioxocyclam1 Dioxocyclam Dioxocyclam2 Dioxocyclam Dioxocyclam1->Dioxocyclam2 N-H···O=C Water1 H2O Dioxocyclam1->Water1 N-H···O Water2 H2O Dioxocyclam1->Water2 N-H···O Dioxocyclam3 Dioxocyclam Water1->Dioxocyclam3 O-H···O=C Water3 H2O Water1->Water3 O-H···O Water2->Dioxocyclam2 O-H···O=C Water3->Dioxocyclam3 O-H···O=C

Caption: Schematic of the hydrogen bonding network in dioxocyclam dihydrate.

Implications for Drug Development and Materials Science

A detailed understanding of the hydrogen bonding network in dioxocyclam dihydrate has several important implications:

  • Crystal Polymorphism: The ability to control the hydrogen bonding network can lead to the formation of different crystal polymorphs with varying physical properties, which is of critical importance in the pharmaceutical industry.

  • Solubility and Dissolution: The hydrogen bonding with water molecules provides insight into the solubility of the compound. Modifying the macrocycle to alter its hydrogen bonding potential can be a strategy to tune its solubility.

  • Design of Metal-Organic Frameworks (MOFs): Dioxocyclam and its derivatives can be used as ligands in the construction of MOFs. The hydrogen bonding capabilities of the uncoordinated ligand can influence the final structure and properties of the framework.

  • Anion Recognition: The N-H groups within the macrocyclic cavity can be engineered to selectively bind and recognize specific anions through hydrogen bonding, leading to applications in sensing and separation.

Conclusion

The solid-state structure of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate is a testament to the power of hydrogen bonding in directing molecular assembly. The intricate network of interactions between the macrocycles and the lattice water molecules creates a stable and highly ordered three-dimensional architecture. The detailed analysis presented in this guide, from synthesis to crystallographic interpretation, provides a foundational framework for researchers and scientists. This knowledge is not only crucial for understanding the fundamental properties of this important macrocycle but also for leveraging its structural features in the rational design of new materials and therapeutic agents. Future work could explore the effect of different solvents on the crystal packing and the potential for co-crystallization with other molecules to create novel supramolecular assemblies.

References

  • Bernal, I., & Cetrullo, J. (2018). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring.
  • Glowe, A. P., et al. (2017). Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4 -carboxylate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1037. [Link]

  • Lee, G.-H., & Peng, S.-M. (1992). Structure of (rac-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane)silver(II) diperchlorate dihydrate.
  • Guang-Chuan, O., et al. (2022). Crystal structure of 1,4,8,11-tetraazacyclotetradecane-1,8-diium bis(3,5-dicarboxybenzoate), C28H36N4O12. Zeitschrift für Kristallographie - New Crystal Structures, 237(6), 1205-1206.
  • Trzybiński, D., & Woźniak, K. (2014). Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ4 N)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), m375–m376. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6389270, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione. Retrieved from [Link].

  • Bazzicalupi, C., et al. (2004). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 28(4), 521-528.
  • Kumar, D., et al. (2015). Role of hydrogen bonding interactions of the cyclam −NH hydrogen atoms in the formation of 2 and its subsequent reaction with olefins.
  • Bridger, G. J., & Skerlj, R. T. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Adam, M. S. S., & Refat, M. S. (2010). Synthesis, characterization and spectroscopic structural studies of charge-transfer complexes of 1,4,8,11-tetraazacyclotetradecane-5,7-dione with iodine, TCNE and DDQ. Journal of Molecular Structure, 980(1-3), 218-224.
  • Johnston, A. J., et al. (2023). Dynamic and Persistent Cyclochirality in Hydrogen-Bonded Derivatives of Medium-Ring Triamines. Journal of the American Chemical Society, 145(34), 18881-18892.
  • Brand, M., et al. (2020). Hydrogen-bond-induced selectivity of a head-to-head photo-dimerisation of dialkynylanthracene – access to tetradentate Lewis acids. Chemical Science, 11(18), 4725-4732.
  • Barefield, E. K. (1972). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry, 11(9), 2273-2274.
  • Van Tonder, M. L., & Purcell, W. (2007). Solvent effects on the spectroscopic and photophysical properties of the trans-(1,4,8,11-tetraazacyclotetradecane)diisothiocyanatochromium(III) ion, trans-[Cr(cyclam)(NCS)2]+. Inorganica Chimica Acta, 360(12), 3747-3756.
  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Research Reviews, 37(5), 1157-1180.
  • Johnson, G. P., & Widmalm, G. (2024). Does Inter-Residue Hydrogen Bonding in β-(1→4)-Linked Disaccharides Influence Linkage Conformation in Aqueous Solution? The Journal of Organic Chemistry, 89(6), 3629-3639.
  • Rosli, H., et al. (2017). Synthesis and characterization of 5,5,7,12,12,14-hexamethyl- 1,4,8,11-tetraazacyclotetradeca-7,14-dienium diperchlorate copper(ii) complex. Malaysian Journal of Analytical Sciences, 21(1), 148-156.

Sources

Foundational

An In-Depth Technical Guide to the Molecular Dynamics Simulation of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione Derivatives

Introduction: The Significance of Dioxocyclam Derivatives and the Power of Simulation The macrocyclic compound 1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam, and its derivatives are of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Dioxocyclam Derivatives and the Power of Simulation

The macrocyclic compound 1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam, and its derivatives are of significant interest in medicinal and materials science.[1][2] Specifically, the dione derivative, 1,4,8,11-tetraazacyclotetradecane-5,12-dione (hereafter referred to as dioxocyclam), serves as a versatile scaffold. Its unique structure allows for the synthesis of bi-functional compounds that are crucial for applications like radiopharmaceuticals in nuclear medicine.[3] These molecules are prized for their ability to chelate metal ions and can be functionalized to interact with biological targets.[3][4]

The conformational flexibility of these macrocycles is a double-edged sword; it allows them to adapt to various environments but also makes predicting their bioactive conformation challenging.[5][6] This is where molecular dynamics (MD) simulations become an indispensable tool.[7][8] MD simulations provide a computational microscope, allowing us to observe the dynamic behavior of these molecules at an atomic level.[9][10] By simulating their movement over time, we can gain insights into their conformational preferences, interactions with biological partners (like proteins or nucleic acids), and the thermodynamic forces governing these processes.[11][12] This guide provides a comprehensive, technically-grounded workflow for performing MD simulations on dioxocyclam derivatives, from system preparation to in-depth analysis.

Part I: System Preparation - The Foundation of a Reliable Simulation

The accuracy of any MD simulation is fundamentally dependent on the quality of the initial system setup.[7] This phase involves preparing the molecule of interest (the ligand), its potential binding partner (the receptor), and the surrounding environment.

Step 1: Ligand Parameterization

Standard biomolecular force fields like AMBER or CHARMM do not contain parameters for novel, non-standard molecules like a custom dioxocyclam derivative.[13][14] Therefore, we must generate these parameters, a process known as parameterization.[13] The General Amber Force Field (GAFF/GAFF2) is specifically designed for this purpose, providing parameters for a wide range of organic molecules in a way that is compatible with mainline AMBER protein and nucleic acid force fields.[9][11][15]

Protocol 1: Ligand Parameterization using AmberTools

  • Generate a 3D Structure: Start with a high-quality 3D structure of the dioxocyclam derivative. This can be obtained from crystallographic data, NMR, or built using a molecular editor like Avogadro or ChemDraw. Ensure all hydrogen atoms are explicitly added.

  • Charge Calculation: The distribution of partial atomic charges is critical for accurately modeling electrostatic interactions. The AM1-BCC charge method is a fast and effective approach recommended for its compatibility with the GAFF workflow.[15] For higher accuracy, Restrained Electrostatic Potential (RESP) charges can be derived from quantum mechanical calculations (e.g., using Gaussian), though this is more computationally intensive.[16]

  • Atom Typing and Topology Generation: The antechamber tool from the AmberTools suite is used to assign GAFF atom types and generate a preliminary topology file (.mol2).[15][17]

    • Command Example: antechamber -i your_ligand.pdb -fi pdb -o your_ligand.mol2 -fo mol2 -c bcc -nc [net_charge]

  • Check for Missing Parameters: The parmchk2 tool checks the generated .mol2 file against the GAFF database and identifies any missing bond, angle, or dihedral parameters.[15][18] It then generates a force field modification file (.frcmod) containing reasonable suggestions for these missing parameters.

    • Command Example: parmchk2 -i your_ligand.mol2 -f mol2 -o your_ligand.frcmod -s gaff2

  • Generate Final Topology and Coordinates: Using tleap, the final topology (.prmtop) and coordinate (.inpcrd) files for the ligand are created by combining the .mol2 and .frcmod files.

Step 2: Receptor Preparation (If Applicable)

If studying the interaction with a protein, the receptor must also be prepared.

  • Obtain and Clean PDB File: Download the protein structure from the Protein Data Bank (PDB).[7] Remove any unwanted molecules like crystallographic waters, co-factors, or existing ligands using tools like UCSF Chimera or VMD.

  • Add Hydrogens and Check Protonation States: Use a tool like pdb2gmx (in GROMACS) or the tleap module (in AMBER) to add hydrogen atoms consistent with a chosen force field (e.g., ff14SB or ff19SB for proteins) and physiological pH.[7] This step is crucial for defining the correct hydrogen bond network.

Step 3: Building the Solvated System

The prepared ligand and receptor are then placed in a simulation box and solvated.

  • Combine Receptor and Ligand: Create a complex by merging the coordinate files of the receptor and the parameterized ligand.[19]

  • Define Simulation Box: A periodic simulation box (e.g., cubic or triclinic) is defined around the complex, ensuring a minimum distance (typically 10-12 Å) between the solute and the box edge to prevent self-interaction artifacts.

  • Solvate the System: Fill the box with a pre-equilibrated water model, such as TIP3P.[7] The chosen water model must be compatible with the force field.

  • Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, as MD simulations require overall charge neutrality. Additional ions can be added to approximate a specific salt concentration (e.g., 150 mM NaCl) to mimic physiological conditions.

Part II: Simulation Execution - Capturing the Molecular Motion

With the system prepared, the next phase involves running the simulation through a series of stages designed to gently relax the system and then collect production data.

The MD Workflow

The following diagram illustrates the standard workflow for an MD simulation, from initial preparation to final production run.

MD_Workflow cluster_prep Part I: System Preparation cluster_sim Part II: Simulation Execution cluster_analysis Part III: Analysis Ligand_Prep 1. Ligand Parameterization (antechamber, parmchk2) System_Build 3. System Solvation & Ionization Ligand_Prep->System_Build Receptor_Prep 2. Receptor Preparation (pdb2gmx) Receptor_Prep->System_Build Minimization 4. Energy Minimization System_Build->Minimization NVT 5. NVT Equilibration (Constant Volume, Temperature) Minimization->NVT Remove clashes NPT 6. NPT Equilibration (Constant Pressure, Temperature) NVT->NPT Stabilize Temp. Production 7. Production MD Run NPT->Production Stabilize Pressure/Density Analysis 8. Trajectory Analysis (RMSD, RMSF, H-Bonds, etc.) Production->Analysis Collect Data

Sources

Protocols & Analytical Methods

Method

protocol for transition metal complexation with 1,4,8,11-tetraazacyclotetradecane-5,12-dione

An Application Note and Protocol for the Synthesis of Transition Metal Complexes with 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (Dioxocyclam) Authored by a Senior Application Scientist This document provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Transition Metal Complexes with 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (Dioxocyclam)

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the complexation of transition metals with the macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known as dioxocyclam. This guide moves beyond a simple set of instructions to explain the underlying chemical principles, offering insights into experimental design, characterization, and troubleshooting.

Introduction: The Significance of Dioxocyclam in Coordination Chemistry

1,4,8,11-Tetraazacyclotetradecane-5,12-dione (dioxocyclam) is a highly versatile macrocyclic ligand that has garnered significant interest in the field of coordination chemistry. As a derivative of the well-known cyclam macrocycle, dioxocyclam is distinguished by the presence of two amide functionalities incorporated into its 14-membered ring. This structural feature imparts unique coordination properties, providing both secondary amine and amide donor groups. The ability of the amide protons to be removed upon coordination allows for the formation of exceptionally stable, neutral, or charged complexes with a variety of transition metals.[1][2]

The resulting metallo-complexes are investigated for a wide range of applications, including their use as catalysts, building blocks for advanced materials, and, most notably, as therapeutic or diagnostic agents in medicine.[3][4][5] The kinetic inertness and thermodynamic stability of these complexes are critical for applications such as radiopharmaceuticals, where the metal ion must remain securely chelated in vivo.[6] This application note details a generalizable protocol for the synthesis and characterization of transition metal-dioxocyclam complexes.

Caption: Structure of the Dioxocyclam Ligand.

Core Principles of Dioxocyclam Complexation

The complexation behavior of dioxocyclam is dominated by its four nitrogen donor atoms. The reaction proceeds via the displacement of weakly bound solvent molecules from the metal's coordination sphere by these nitrogen atoms. A critical aspect of this process is the role of the amide groups and the reaction pH.

  • Amide Coordination: The amide group can coordinate to a metal ion in two ways: through the carbonyl oxygen or, following deprotonation, through the amide nitrogen.

  • The Role of pH and Deprotonation: In neutral or acidic conditions, initial coordination may involve the two amine nitrogens and the two carbonyl oxygens. However, the formation of the most stable complexes typically involves the deprotonation of one or both amide N-H groups. This process is often facilitated by the Lewis acidity of the metal ion itself or by the addition of a base.[1] The resulting negatively charged amidato nitrogen forms a strong coordinate bond with the metal center, significantly enhancing the thermodynamic stability of the complex.

  • Metal Ion Influence: The choice of transition metal dictates the final coordination geometry (e.g., square planar, square pyramidal, octahedral), the kinetics of complex formation, and the conditions required.[2][7] For instance, copper(II) readily forms stable complexes, often adopting a square pyramidal geometry.[1][2]

Experimental Protocol: A Generalizable Workflow

This protocol is divided into two main parts: the synthesis of the dioxocyclam ligand, which may not be readily available commercially, and a general procedure for its complexation with a transition metal salt.

Part A: Synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione

This procedure is adapted from established methods for synthesizing dioxocyclams.[8]

Materials:

  • 1,2-diaminoethane

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Bis-acylation: In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), dissolve 1,2-diaminoethane and potassium carbonate in a mixture of water and toluene.

  • Slowly add chloroacetyl chloride dropwise while maintaining the temperature below 10 °C. The chloroacetyl chloride will react with the primary amines to form a dichlorodiamide intermediate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The resulting white precipitate (the dichlorodiamide) is collected by filtration, washed with water, and dried under vacuum.

  • Cyclization: The second step involves a high-dilution cyclization reaction. The dichlorodiamide and an equivalent amount of a diamine are slowly and simultaneously added to a large volume of a heated solvent containing a base (like potassium carbonate) to promote the intramolecular cyclization, yielding dioxocyclam.

  • Purification: The crude dioxocyclam is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield a white solid.

Part B: Protocol for Transition Metal Complexation

This is a general protocol that can be adapted for various transition metals (e.g., Cu(II), Ni(II), Zn(II)).

Materials and Reagents:

  • 1,4,8,11-tetraazacyclotetradecane-5,12-dione (Dioxocyclam)

  • Transition metal salt (e.g., CuCl₂·2H₂O, Ni(ClO₄)₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Anhydrous Methanol or Ethanol

  • Deionized Water

  • Non-coordinating base (optional, e.g., triethylamine)

  • Standard laboratory glassware, magnetic stirrer, heating plate.

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve dioxocyclam (1.0 equivalent) in methanol (approx. 20-30 mL per mmol of ligand) in a round-bottom flask with magnetic stirring. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Dissolution: In a separate flask, dissolve the transition metal salt (1.0 equivalent) in a minimum amount of methanol or water.

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring solution of the dioxocyclam ligand at room temperature. A color change is often observed immediately or over time, indicating complex formation.[1]

  • Reaction Monitoring & pH Adjustment:

    • Allow the reaction to stir at room temperature. The required time can vary from a few hours to several days depending on the metal ion.[1] The reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for UV-Vis spectroscopy.

    • Causality Insight: For metals that are less effective at promoting amide deprotonation, or to ensure the formation of the more stable N-coordinated amidato complex, a stoichiometric amount of a non-coordinating base (e.g., triethylamine) can be added to the reaction mixture. This actively removes the amide protons, driving the equilibrium towards the desired product.[1]

  • Isolation of the Complex:

    • The product can be isolated by one of several methods:

      • Solvent Evaporation: Reduce the solvent volume under reduced pressure until a solid precipitate forms.

      • Precipitation: Add a solvent in which the complex is insoluble (e.g., diethyl ether) to precipitate the product.

      • Cooling: Cool the reaction mixture in an ice bath or refrigerator to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. For higher purity, the complex can be recrystallized from a suitable solvent system (e.g., acetonitrile, methanol/water).[1]

G cluster_workflow Experimental Workflow A Dissolve Dioxocyclam in Methanol C Combine Solutions (Dropwise Addition) A->C B Dissolve Metal Salt (e.g., MCl₂) in Methanol B->C D Stir at Room Temp (Monitor Reaction) C->D E Isolate Crude Product (e.g., Evaporation) D->E F Purify by Recrystallization E->F G Characterize Final Complex F->G

Caption: Workflow for Metal-Dioxocyclam Complex Synthesis.

Characterization: Validating Complex Formation

Successful synthesis must be confirmed through a suite of analytical techniques. Each method provides a piece of the structural puzzle.

Technique Purpose Expected Observation for Successful Complexation
Infrared (IR) Spectroscopy To confirm coordination of the amide group.A significant shift of the amide C=O stretching band (ν(C=O)) from ~1650-1670 cm⁻¹ to a lower frequency (~1550-1620 cm⁻¹) is strong evidence of coordination via the deprotonated amide nitrogen.[1]
Mass Spectrometry (ESI-MS, MALDI-TOF) To confirm the mass of the complex and the metal-to-ligand ratio (stoichiometry).Observation of a parent ion peak corresponding to the [M+L-nH]⁺ or other adducts. The isotopic distribution pattern must match that of the specific transition metal used.[1]
UV-Visible Spectroscopy To observe the electronic transitions of the metal center in its new ligand field.Appearance of new absorption bands in the visible region, characteristic of d-d transitions for the coordinated metal ion. The solution color change corresponds to these new absorptions.[1]
X-ray Crystallography To determine the definitive solid-state structure, coordination geometry, and bond lengths.Provides unambiguous proof of the complex's structure, showing the metal ion bound to the four nitrogen atoms of the dioxocyclam ring and any additional axial ligands.[1][7]
Elemental Analysis (CHN) To verify the empirical formula of the bulk sample.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed complex formula within an acceptable error margin (±0.4%).[1]

Troubleshooting Common Experimental Issues

Problem Possible Cause(s) Recommended Solution(s)
No reaction or very low yield 1. Incorrect solvent leading to poor solubility. 2. Reaction kinetics are slow at room temperature. 3. The metal ion is not Lewis acidic enough to promote amide deprotonation.1. Try a different solvent or solvent mixture (e.g., ethanol, acetonitrile). 2. Gently heat the reaction mixture (e.g., to 40-50 °C) and extend the reaction time. 3. Add a non-coordinating base like triethylamine to facilitate deprotonation.
Oily or intractable product forms 1. Presence of impurities in starting materials or solvents. 2. The complex is highly soluble in the reaction solvent.1. Ensure high purity of the ligand and metal salt. Use anhydrous solvents. 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., diethyl ether, hexanes) dropwise to a concentrated solution of the product.
Ambiguous spectroscopic data 1. The product is a mixture of species (e.g., starting material and product). 2. The complex exists in different isomeric forms.[9]1. Repeat the purification step (recrystallization). 2. Check reaction conditions (pH, temperature) as they can influence isomer distribution. For diamagnetic complexes, 2D NMR techniques may help elucidate the structure.

References

  • Fabbrizzi, L., et al. (2004). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle. Inorganic Chemistry, 43(19), 5965–5974. Available from: [Link]

  • Delgado, R., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues. Inorganic Chemistry, 60(15), 11498–11513. Available from: [Link]

  • Lampeka, Y. D., et al. (2018). Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4′-carboxylate). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1125–1129. Available from: [Link]

  • Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. Available from: [Link]

  • Bridger, G. J., et al. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane. Google Patents, WO1997008157A2.
  • Pasko, G.L., et al. (2020). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Crystal Growth & Design, 20(3), 1836-1845. Available from: [Link]

  • Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469. Available from: [Link]

  • Gray, H.B. (2024). Reactivity of Metal Dioxo Complexes. Chemical Society Reviews. Available from: [Link]

  • El-Sonbati, A.Z., et al. (2014). Synthesis, Thermal Analysis and Characterization of Doxycycline Metal Complexes. Journal of Molecular Structure, 1074, 303-313. Available from: [Link]

  • McCleverty, J. A., & Meyer, T. J. (Eds.). (2004). Comprehensive Coordination Chemistry II: From Biology to Nanotechnology. Elsevier.
  • Beer, P. D., & Hayes, E. J. (2005). Macrocyclic coordination chemistry. Annual Reports Section "A" (Inorganic Chemistry), 101, 345-364. Available from: [Link]

  • Zhang, T., & Li, H. (2025). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. Molecules, 30(13), 2845. Available from: [Link]

  • Nam, W. (2013). Mononuclear Metal–O2 Complexes Bearing Macrocyclic N-Tetramethylated Cyclam Ligands. Accounts of Chemical Research, 46(3), 554–565. Available from: [Link]

  • Barefield, E. K. (1972). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry, 11(9), 2273–2274. Available from: [Link]

  • Alves, M. C., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 28(24), 8049. Available from: [Link]

  • Singh, R., et al. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. Molecules, 29(2), 434. Available from: [Link]

  • Murei, R. M., & Omondi, B. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry, 39(5), 1185-1202. Available from: [Link]

  • Olar, R., & Badea, M. (2017). Metal Complexes of Pharmaceutical Substances. IntechOpen. Available from: [Link]

  • WikiEducator. (n.d.). Coordination Chemistry (Structural Isomerism). Retrieved from [Link]

  • Tsymbal, L. V., et al. (2022). Synthesis and crystal structure of bis[trans-diaqua(1,4,8,11-tetraazacyclotetradecane-κ4N1,N4,N8,N11)nickel(II)] trans-(1,4,8,11-tetraazacyclotetradecane-κ4N1,N4,N8,N11)bis[4,4′,4′′-(1,3,5-trimethylbenzene-2,4,6-triyl)tris(hydrogen phenylphosphonato-κO)]nickel(II) decahydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 693–698. Available from: [Link]

Sources

Application

application of 1,4,8,11-tetraazacyclotetradecane-5,12-dione in copper(II) coordination chemistry

Application Note: Copper(II) Coordination Chemistry of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (trans-Dioxocyclam) in Radiopharmaceutical Development Executive Summary & Mechanistic Principles 1,4,8,11-tetraazacyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper(II) Coordination Chemistry of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (trans-Dioxocyclam) in Radiopharmaceutical Development

Executive Summary & Mechanistic Principles

1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known as trans-dioxocyclam, is a highly versatile macrocyclic chelator utilized extensively in transition metal coordination chemistry [1]. In the realm of drug development—specifically for 64 Cu-based Positron Emission Tomography (PET) radiopharmaceuticals—the kinetic inertness and thermodynamic stability of the chelator-metal complex are paramount to prevent toxic transchelation in vivo[2].

The Causality of pH-Driven Coordination (The "Glider Motion"): The unique architecture of 5,12-dioxocyclam features two secondary amines and two amide groups, granting it highly tunable, pH-dependent coordination properties [3].

  • At Neutral/Acidic pH: The amide nitrogens remain protonated. The Cu(II) ion typically coordinates to the secondary amines and any available pendant arms, sitting outside the primary macrocyclic cavity (exocyclic coordination). This forms a kinetically labile, red-colored complex [4].

  • At Basic pH: The strong Lewis acidity of the Cu(II) center significantly lowers the pKa​ of the amide protons (typically to ~8.7). Upon the introduction of a weak base, the amides deprotonate to form strongly σ -donating amidate anions. This triggers a spontaneous molecular reorganization—often termed a "glider motion"—where the Cu(II) ion slips inside the 14-membered cavity (endocyclic coordination). This yields an exceptionally stable, blue-colored, planar N4​ coordinated species [3, 4].

Logical Workflow of Synthesis and Coordination

Workflow Ligand Ligand Synthesis Ethylenediamine + Methyl Acrylate Purification Crystallization & IR Validation (Confirm Amide C=O at ~1660 cm⁻¹) Ligand->Purification Michael Addition & Cyclization Cu_Addition Cu(II) Complexation Cu(ClO4)2 in MeOH Purification->Cu_Addition Stoichiometric Binding Neutral_State Neutral/Acidic State Amides Protonated Red Complex (Out-of-Cavity) Cu_Addition->Neutral_State pH < 7.0 Basic_State Basic State (pH > 8.7) Amides Deprotonated Blue Complex (In-Cavity N4) Neutral_State->Basic_State Base Addition (Deprotonation) Basic_State->Neutral_State Acid Addition (Protonation) Application In Vivo Application High Kinetic Stability for ⁶⁴Cu PET Basic_State->Application Radiopharmaceutical Formulation

Workflow of 5,12-dioxocyclam synthesis, pH-driven Cu(II) reorganization, and application.

Quantitative Data: Spectroscopic and Electrochemical Properties

The structural switch of the Cu(II)-dioxocyclam complex can be quantitatively tracked. The table below summarizes the key differential properties between the protonated and deprotonated states, providing baseline metrics for quality control [3, 4, 5].

PropertyNeutral/Acidic Complex (Protonated Amides)Basic Complex (Deprotonated Amides)Analytical Method
Coordination Geometry Distorted Tetrahedral / Square PyramidalSquare Planar / Distorted OctahedralX-ray Crystallography
Cavity Position Out-of-cavity (Exocyclic)In-cavity (Endocyclic N4​ )X-ray / EPR Spectroscopy
UV-Vis Absorption ( λmax​ ) ~480 - 510 nm (Red species)~546 - 620 nm (Blue species)UV-Vis Spectroscopy
Amide IR Stretching ( νC=O​ ) ~1660 cm⁻¹ (Carbonyl bound/free)~1590 cm⁻¹ (Amidate resonance)FT-IR Spectroscopy
Electrochemical Reduction Irreversible / Shifted anodic Epc​≈−0.64 V vs SCE (Reversible)Cyclic Voltammetry

Experimental Protocols

Protocol A: Synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Expertise Note: The synthesis relies on a controlled Michael addition followed by intramolecular amidation. Temperature control is the critical variable here; exceeding 45 °C promotes intermolecular cross-linking, resulting in intractable linear polymers rather than the desired macrocycle [1].

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer. Place the flask in a water bath to strictly regulate the exothermic reaction.

  • Reagent Addition: Dissolve ethylenediamine (0.6 mol) in 150 mL of absolute ethanol. Begin vigorous stirring.

  • Controlled Michael Addition: Place methyl acrylate (0.6 mol) in the dropping funnel. Add the methyl acrylate dropwise over a period of 2 hours.

    • Causality: Slow addition ensures high-dilution conditions at the local reaction site, favoring intramolecular cyclization over polymerization. Maintain the internal temperature strictly below 45 °C using the water bath.

  • Cyclization & Maturation: Once the addition is complete, stir the clear liquid at room temperature for an additional 72 hours to ensure complete amidation and macrocycle closure.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the resulting crude solid from a mixture of hot methanol and diethyl ether.

  • Self-Validating Checkpoint: Perform FT-IR on the crystalline product. The protocol is validated if the ester carbonyl stretch (~1730 cm⁻¹) is completely absent, and a strong amide I band (~1660 cm⁻¹) alongside an N-H stretch (~3300 cm⁻¹) is present.

Protocol B: Cu(II) Complexation and pH-Switch Assay

Expertise Note: Copper(II) perchlorate is specifically selected as the metal source because the perchlorate anion ( ClO4−​ ) is weakly coordinating. This prevents competitive binding at the axial sites, ensuring the macrocycle's donor atoms dictate the coordination geometry [3]. (Caution: Perchlorate salts are potentially explosive; handle with appropriate safety measures).

  • Complexation (Neutral State): Dissolve 1.0 mmol of 5,12-dioxocyclam in 20 mL of anhydrous methanol. Slowly add a solution of Cu(ClO4​)2​⋅6H2​O (1.0 mmol) in 10 mL of methanol.

  • Incubation: Stir the mixture at room temperature for 2 hours. A red precipitate or deeply colored red solution will form, indicating the exocyclic, protonated-amide Cu(II) complex.

  • Isolation: If precipitated, filter the red complex, wash with cold methanol, and dry under vacuum.

  • pH-Driven Reorganization Assay:

    • Prepare a 1.0 mM solution of the red complex in deionized water.

    • Place the solution in a quartz cuvette and record the baseline UV-Vis spectrum (expect λmax​ ~480-510 nm).

    • Titration: Gradually add 0.1 M NaOH in 10 μL increments. Monitor the spectral shift after each addition.

  • Self-Validating Checkpoint: As the pH crosses ~8.7, the solution will visibly transition from red to blue. The UV-Vis spectrum must show a clean shift to a new λmax​ at ~546 nm [3]. The presence of sharp isosbestic points during the titration validates that the transformation is a direct, clean equilibrium between the out-of-cavity and in-cavity species, without any degradation or side-reactions.

References

  • Source: Charles University (cuni.cz)
  • Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: A new ligand for selective copper(II)
  • Copper(II) complexes of the isomeric tetraazamacrocyclic ligands 1,11- and 1,8-bis(2-pyridylmethyl)
  • Synthesis, characterization, and X-ray crystal structures of cyclam derivatives. 5. Copper(II)
  • Electrochemistry of Copper(II)
Method

Application Note: Catalytic Workflows for 1,4,8,11-Tetraazacyclotetradecane-5,12-dione Transition Metal Complexes

Executive Summary 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (commonly known as 5,12-dioxocyclam) is a highly versatile macrocyclic chelator. Its unique structure—featuring two trans-amide groups—enables the stabilizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4,8,11-Tetraazacyclotetradecane-5,12-dione (commonly known as 5,12-dioxocyclam) is a highly versatile macrocyclic chelator. Its unique structure—featuring two trans-amide groups—enables the stabilization of high-valent transition metals upon deprotonation. This application note provides drug development professionals and research scientists with validated protocols for synthesizing these complexes and deploying them in biomimetic oxidation and electrocatalytic workflows.

Structural Rationale and Mechanistic Insights

The catalytic efficacy of 5,12-dioxocyclam stems from its autodiprotected trans-amide configuration . Unlike standard cyclam, the incorporation of carbonyl groups at positions 5 and 12 introduces pH-switchable coordination dynamics. At neutral to basic pH, the amide protons dissociate, allowing the nitrogen atoms to act as strong σ-donors. This tetradentate equatorial coordination strongly stabilizes high oxidation states, such as Cu(III), Ni(III), and Mn(IV), which are critical intermediates in catalytic cycles .

In oxidation catalysis, Mn- and Fe-dioxocyclam complexes mimic the active sites of metalloenzymes (e.g., cytochrome P450). The strong ligand field lowers the redox potential required to access the reactive metal-oxo (M=O) species, facilitating efficient oxygen atom transfer (OAT) and C-H bond activation , . In electrocatalysis, Cu-dioxocyclam derivatives exhibit highly reversible Cu(II)/Cu(I) redox couples, making them ideal candidates for electron-transfer mediation and electrochemical sensing .

Quantitative Data & Comparative Analysis

The table below summarizes the catalytic profiles of various metal-dioxocyclam complexes based on recent electrochemical and synthetic studies.

Transition MetalPrimary Catalytic ApplicationKey Mechanistic FunctionObserved Redox CoupleRef.
Copper (II) Electrocatalysis / SensingReversible 1e⁻ transfer, biomimetic modelingCu(II)/Cu(I),
Manganese (II/III) Biomimetic OxidationOxygen atom transfer (OAT), C-H abstractionMn(III)/Mn(II); Mn(IV)=O
Nickel (II) Electrocatalytic ReductionCO₂ / O₂ reduction mediationNi(III)/Ni(II); Ni(II)/Ni(I)
Iron (III) Aromatic OxidationHigh-valent metal-oxo stabilizationFe(IV)=O,

Experimental Protocols

Protocol A: Synthesis and Metalation of Cu(II)-Dioxocyclam Complexes

This self-validating protocol ensures the formation of the thermodynamically stable 1:1 macrocyclic complex rather than kinetic oligomers.

  • Ligand Dissolution : Dissolve 1.0 mmol of 5,12-dioxocyclam dihydrate in 20 mL of degassed methanol under an inert N₂ atmosphere.

  • Metal Addition : Dissolve 1.0 mmol of Cu(ClO₄)₂·6H₂O in 10 mL of methanol. Add this solution dropwise (1 mL/min) to the ligand solution under vigorous stirring. Causality : Dropwise addition prevents the local concentration of metal ions from exceeding the ligand concentration, avoiding the precipitation of insoluble polymeric coordination networks.

  • pH Adjustment : Slowly add 0.1 M methanolic KOH to adjust the apparent pH to 8.5. Causality : The amide protons of 5,12-dioxocyclam possess a high pKa. Base-promoted deprotonation is mandatory to transition the ligand from a weak bidentate state to a fully enveloped tetradentate square-planar geometry .

  • Isolation : Reflux for 2 hours, cool to room temperature, and filter the resulting precipitate.

  • Validation : Confirm the complexation via IR spectroscopy. The shift of the carbonyl stretching frequency (νC=O) from ~1650 cm⁻¹ (free ligand) to ~1560 cm⁻¹ validates successful amide deprotonation and metal coordination.

Protocol B: Biomimetic Epoxidation of Alkenes (Mn-Dioxocyclam)
  • Reaction Setup : In a 25 mL round-bottom flask, combine 0.05 mmol of Mn-dioxocyclam catalyst, 5.0 mmol of substrate (e.g., styrene), and 10 mL of acetonitrile/water buffer (pH 8.0).

  • Oxidant Delivery : Load 10.0 mmol of H₂O₂ (30% aqueous) into a syringe pump. Inject into the reaction mixture at a rate of 0.1 mL/h. Causality : Slow, continuous addition prevents the localized buildup of H₂O₂. High concentrations trigger a catalase-like disproportionation side-reaction (yielding H₂O and O₂), which starves the primary epoxidation pathway .

  • Quenching & Analysis : After 4 hours, quench the reaction with saturated Na₂SO₃. Extract with dichloromethane and analyze via GC-MS.

  • Validation : Run a parallel control reaction omitting the Mn-dioxocyclam complex. A complete lack of epoxide in the control validates that background auto-oxidation is negligible and the conversion is strictly catalyst-driven.

Protocol C: Electrochemical Redox Profiling (Cyclic Voltammetry)
  • Electrode Preparation : Polish a glassy carbon working electrode using 0.05 µm alumina slurry on a microcloth for 2 minutes. Rinse with Milli-Q water and sonicate in ethanol. Causality : Polishing removes passivating oxide layers and adsorbed organic impurities. A pristine surface guarantees that the measured electron transfer kinetics reflect the intrinsic properties of the metal complex, not surface fouling .

  • Cell Assembly : Assemble a three-electrode cell using the polished glassy carbon, a Pt wire counter electrode, and an Ag/AgCl reference electrode. Fill with 1.0 mM Cu-dioxocyclam in 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) / acetonitrile.

  • Data Acquisition : Record cyclic voltammograms at varying scan rates (50, 100, 250, 500 mV/s). Causality : Analyzing the scan rate dependence (plotting peak current vs. square root of scan rate) determines if the redox process is diffusion-controlled (following the Randles-Sevcik equation) or limited by surface adsorption.

  • Validation : Spike the solution with 1.0 mM Ferrocene (Fc) at the end of the experiment. The appearance of the well-documented Fc⁺/Fc redox couple serves as an internal standard, validating the stability of the reference electrode and ensuring accurate potential reporting.

Pathway and Workflow Visualizations

CatalyticCycle A Mn(II)-Dioxocyclam Precatalyst B O2 Activation (Aqueous Buffer) A->B + O2 C High-Valent Mn(IV)=O Active Species B->C 2e- / 2H+ D Substrate Binding (e.g., Alkene) C->D + Substrate E Oxygen Atom Transfer (OAT) Complex D->E Transition State E->A Product Release (Epoxide)

Catalytic cycle of Mn-dioxocyclam mediated biomimetic oxidation via oxygen atom transfer.

Workflow S1 Ligand Synthesis (Michael Addition) S2 Metalation (Cu/Ni/Mn Salts) S1->S2 S3 Purification (Crystallization) S2->S3 S4 Electrochemical Cell Setup S3->S4 S5 Redox Profiling (CV Analysis) S4->S5

Step-by-step workflow for the synthesis and electrochemical profiling of dioxocyclam complexes.

References

  • Meyer, M., et al. "Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle." Inorganic Chemistry.[Link]

  • ResearchGate. "Electrochemistry of Copper(II) Complexes of Dioxocyclam and Dihydroxamate Derivative."[Link]

  • Yin, G., et al. "Manganese complexes with a lengthy o-xylylene cross-bridged cyclam ligand: synthesis, characterization and catalytic hydrogen abstraction by dioxygen activation." Journal of Coordination Chemistry.[Link]

  • RSC Publishing. "Reactivity of Metal Dioxo Complexes." Chemical Society Reviews.[Link]

  • MDPI. "Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes." Catalysts.[Link]

Application

Application Note: Comprehensive Structural and Conformational Analysis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione (Dioxocyclam) using Advanced NMR Spectroscopy

Abstract 1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known as dioxocyclam, is a pivotal macrocyclic building block in supramolecular chemistry and the development of chelating agents for medical applications.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known as dioxocyclam, is a pivotal macrocyclic building block in supramolecular chemistry and the development of chelating agents for medical applications.[1][2] Its unique structure, featuring both secondary amine and amide functionalities within a 14-membered ring, presents a fascinating case for structural analysis due to its conformational flexibility and the potential for complex protonation equilibria.[3] This guide provides a comprehensive set of protocols and expert insights for the complete structural elucidation and conformational analysis of dioxocyclam in solution using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will progress from fundamental 1D NMR to advanced 2D correlation experiments, explaining the causality behind each step and providing a logical workflow for researchers.

Introduction: The Structural Challenge of Dioxocyclam

Dioxocyclam is structurally intermediate between the fully saturated cyclam macrocycle and cyclic peptides.[1] The presence of two amide groups introduces planar constraints and hydrogen bonding capabilities, while the ethylene and propylene linkages afford significant conformational freedom. This flexibility is key to its function but complicates structural analysis. Key challenges include:

  • Conformational Isomerism: The macrocycle can adopt multiple low-energy conformations in solution, leading to signal averaging or the presence of multiple species in the NMR spectrum.

  • Signal Overlap: The molecule's symmetry can lead to overlapping signals in the ¹H NMR spectrum, particularly in the aliphatic region, making unambiguous assignment difficult.

  • Protonation States: The two secondary amine groups can be protonated, which significantly alters the molecule's conformation and electronic structure, impacting chemical shifts.[3]

NMR spectroscopy is the preeminent technique for investigating such dynamic systems in their native solution state, providing unparalleled insight into connectivity, 3D structure, and dynamics.[4]

Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR provides the initial overview of the molecular structure.

Expertise & Causality: Interpreting 1D Spectra

The ¹H NMR spectrum gives the first glimpse into the molecule's symmetry and proton environments. In a neutral state and a suitable solvent like CDCl₃ or DMSO-d₆, one would expect to see distinct signals for the amide N-H protons, the amine N-H protons, and the three types of inequivalent methylene (CH₂) groups. The ¹³C NMR spectrum is simpler and should display signals for the carbonyl carbon and the three distinct aliphatic carbons.

The choice of solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred as they can slow down the exchange of N-H protons with the solvent, resulting in sharper signals for these protons and allowing for the observation of their couplings. In contrast, using D₂O will cause the N-H signals to disappear due to H/D exchange, which is a useful confirmatory experiment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dioxocyclam

Data is compiled based on typical values for similar functional groups and structures reported in the literature.[5][6]

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
Amide N-H¹H7.0 - 8.5Broad singlet or tripletPosition is highly dependent on solvent and concentration.
Amine N-H¹H1.5 - 3.0Very broad singletOften difficult to observe due to exchange.
CH ₂-C=O¹H~2.5 - 2.8MultipletProtons adjacent to the carbonyl group.
N-CH ₂-CH ₂-N¹H~2.8 - 3.2MultipletProtons in the ethylenediamine bridge.
C-CH ₂-C¹H~1.7 - 2.0MultipletCentral protons of the propylenediamine bridge.
C =O¹³C170 - 175SingletAmide carbonyl carbon.
C H₂-C=O¹³C~45 - 50SingletCarbon adjacent to the carbonyl.
N-C H₂-C H₂-N¹³C~40 - 50SingletCarbons of the ethylenediamine bridge.
C-C H₂-C¹³C~25 - 30SingletCentral carbon of the propylenediamine bridge.

Experimental Protocols

The following protocols are designed for a standard 400-600 MHz NMR spectrometer.

Protocol 1: Sample Preparation

Rationale: A well-prepared sample is the foundation of high-quality NMR data. Homogeneity is key to achieving sharp lines and accurate integration.[7][8]

  • Massing: Weigh 5-10 mg of 1,4,8,11-tetraazacyclotetradecane-5,12-dione for ¹H and 2D experiments, or 20-50 mg for a high-quality ¹³C spectrum.

  • Solubilization: Dissolve the sample in a small vial with ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Ensure complete dissolution. Gentle warming or sonication can aid this process.

  • Filtration (Critical Step): Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[7]

  • Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be used, but referencing to the residual solvent peak is often sufficient and avoids potential reactivity.[9]

  • Final Volume: The final sample height in the tube should be approximately 4-5 cm to ensure it is within the active detection region of the NMR probe coil.

Protocol 2: 1D and 2D NMR Data Acquisition

Rationale: A systematic approach, starting with fast 1D scans and moving to longer 2D experiments, ensures efficient use of instrument time and builds a complete structural picture.

  • Shimming: Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard 1D ¹H spectrum (16-32 scans). This confirms sample concentration and spectral quality before proceeding.

  • ¹³C{¹H} Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require several hundred to a few thousand scans depending on the concentration.

  • 2D gCOSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10] It is essential for tracing out the proton connectivity within the ethylene and propylene chains.

  • 2D gHSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[11] It is the most reliable way to assign the carbon resonances based on the already-assigned proton signals.

  • 2D gHMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[12] This is arguably the most crucial experiment for confirming the overall structure of a novel or derivatized macrocycle, as it connects fragments. For example, it will show a correlation from the N-H protons to the carbonyl carbons, confirming the amide bond connectivity.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space (< 5 Å), irrespective of their bonding.[13][14] For a small molecule like dioxocyclam (MW ≈ 228.3 g/mol [15]), a NOESY experiment is appropriate. It provides definitive proof of stereochemistry and reveals the 3D folding of the macrocycle in solution.

Integrated Workflow for Structural Elucidation

The power of this multi-technique approach lies in the integration of all data points. The workflow below illustrates the logical progression from initial data to a final, validated structure.

G cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D_bond 2D Through-Bond Correlation cluster_2D_space 2D Through-Space Correlation cluster_analysis Final Structure Prep Prepare Sample (Protocol 1) H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR (Carbon Backbone) H1->C13 Initial Overview COSY gCOSY (H-H Connectivity) H1->COSY Assign Spin Systems HSQC gHSQC (C-H Direct Bonds) COSY->HSQC Assign CH Groups NOESY NOESY (3D Proximity) COSY->NOESY Establish Connectivity HMBC gHMBC (C-H Long-Range) HSQC->HMBC Confirm Fragments HSQC->NOESY Establish Connectivity HMBC->NOESY Establish Connectivity Structure Complete 3D Structure & Conformation HMBC->Structure Confirm Backbone NOESY->Structure Define Conformation

Figure 1: A logical workflow for the complete NMR-based structural elucidation of dioxocyclam.

Step-by-Step Data Interpretation
  • Assign ¹H Signals: Use the ¹H spectrum to identify the different types of protons. Use the COSY spectrum to connect coupled protons, establishing the spin systems corresponding to the CH₂-CH₂ and CH₂-CH₂-CH₂ fragments.

  • Assign ¹³C Signals: Use the HSQC spectrum to transfer the proton assignments to their directly attached carbons. Every cross-peak in the HSQC represents a C-H bond.

  • Confirm the Macrocyclic Structure: Use the HMBC spectrum to piece the fragments together. Look for key long-range correlations:

    • From the amide N-H protons to the carbonyl carbons (C=O).

    • From the CH₂-C=O protons to the C=O carbon.

    • Across the nitrogen atoms (e.g., from N-CH₂ protons to the carbons on the other side of the nitrogen).

  • Determine the 3D Conformation: Analyze the NOESY spectrum. Cross-peaks indicate spatial proximity. For example, a NOE between a proton on the ethylenediamine bridge and a proton on a propylenediamine bridge would indicate a specific folding of the macrocycle. The presence or absence of such NOEs allows for the determination of the dominant solution-state conformation.

G H2a H2a H3a H3a H2a->H3a COSY H2b H2b H3b H3b H13b H13b H3b->H13b NOESY H6a H6a H7a H7a H6a->H7a H6b H6b H7b H7b H10b H10b H7b->H10b H10a H10a H13a H13a H10a->H13a

Figure 2: Schematic of dioxocyclam illustrating through-bond (COSY) vs. through-space (NOESY) correlations.

Advanced Considerations: Probing Dynamics

  • pH Titration: Performing NMR analysis at different pH values can provide insight into the protonation of the secondary amines.[3][16] As the amines become protonated, adjacent protons and carbons will typically experience a downfield shift in their resonance frequency. This can also lock the macrocycle into a more rigid conformation.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can reveal information about dynamic processes. If multiple conformers are in rapid exchange, cooling the sample may slow this exchange enough to resolve separate signals for each conformer (a process known as decoalescence).

Conclusion

The analytical strategy detailed in this note provides a robust and reliable framework for the complete structural and conformational characterization of 1,4,8,11-tetraazacyclotetradecane-5,12-dione. By systematically applying a suite of 1D and 2D NMR experiments, researchers can move beyond simple verification to a deep understanding of the molecule's connectivity, 3D shape, and behavior in solution. This level of detailed characterization is indispensable for the rational design of new dioxocyclam-based ligands, catalysts, and therapeutic agents.

References

  • Gfeller, D., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. Available at: [Link]

  • Havlíčková, J., et al. (2008). Coordination properties of cyclam (1,4,8,11-tetraazacyclotetradecane) endowed with two methylphosphonic acid pendant arms in the 1,4- positions. Dalton Transactions. Available at: [Link]

  • Reiersølmoen, A. C., et al. (2021). Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Neuhaus, D., & Williamson, M. P. (2000).
  • Meyer, M., et al. (2004). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle. Inorganic Chemistry. Available at: [Link]

  • Frémond, L., et al. (2004). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle. New Journal of Chemistry. Available at: [Link]

  • Guilard, R., et al. (2000). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry. Available at: [Link]

  • Giraud, N., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules. Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Connecticut NMR Facility. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6389270, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione. Available at: [Link]

  • University of California, San Diego (n.d.). NOESY and ROESY. UCSD NMR Facility. Available at: [Link]

  • Reiersølmoen, A. C., et al. (2021). Supporting Information for: Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Archives. Available at: [Link]

  • ResearchGate (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. Available at: [Link]

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chemistry: Current Research. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Available at: [Link]

  • ResearchGate (n.d.). The simple synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione from ethylenediamine and ethyl acrylate. Available at: [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. Available at: [Link]

  • Oxford Instruments (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

  • Wikipedia (n.d.). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1,4,8,11-tetraazacyclotetradecane-5,12-dione

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known in the field as dioxocyclam. This document is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known in the field as dioxocyclam. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important macrocyclic precursor. We understand that the unique physicochemical properties of dioxocyclam can present significant solubility challenges in organic media. This guide provides in-depth, field-tested answers and protocols to help you navigate these issues effectively, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my 1,4,8,11-tetraazacyclotetradecane-5,12-dione failing to dissolve in common laboratory solvents like acetone, ethyl acetate, or even dichloromethane?

A1: The poor solubility of dioxocyclam in many common organic solvents is a direct consequence of its molecular structure. The molecule contains two secondary amine groups (N-H) and two amide functionalities. These groups create a powerful network of intermolecular hydrogen bonds between adjacent dioxocyclam molecules in the solid state. This strong bonding results in a highly stable crystal lattice with high lattice energy. For dissolution to occur, a solvent must provide enough energy to overcome these strong intermolecular forces. Solvents like acetone or dichloromethane are not effective hydrogen bond donors or acceptors and cannot adequately solvate the molecule to break apart the crystal structure.

cluster_0 Dioxocyclam Molecule A cluster_1 Dioxocyclam Molecule B A_NH1 N-H B_CO1 C=O A_NH1->B_CO1 H-Bond A_CO1 C=O B_NH1 N-H B_NH1->A_CO1 H-Bond

Caption: Intermolecular hydrogen bonding in dioxocyclam.

Q2: I am setting up a new reaction. Which solvents are the best starting points for dissolving dioxocyclam?

A2: Based on its structure, the most promising solvents are those that can actively disrupt its hydrogen-bonding network. We recommend the following as primary choices:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors. They can effectively solvate the N-H groups of dioxocyclam, making them a superior initial choice for achieving a homogeneous solution. Gentle heating is often required to achieve complete dissolution.

  • Polar Protic Solvents: While seemingly counterintuitive, highly polar protic solvents like water, methanol, and ethanol can dissolve dioxocyclam, particularly at elevated temperatures. These solvents can act as both hydrogen bond donors and acceptors. Syntheses involving related macrocycles often utilize heated methanol or ethanol.[1]

  • Consider the Hydrate Form: Dioxocyclam is often available as a dihydrate. This form may exhibit enhanced solubility and stability in certain systems, making it easier to handle and incorporate into aqueous or alcoholic solutions.[2][3]

Q3: My dioxocyclam is still not dissolving, even after trying DMSO at room temperature. What are the next troubleshooting steps?

A3: If initial attempts at room temperature fail, a systematic approach is necessary. We have developed a workflow to guide you through the most effective next steps. The primary interventions involve applying energy to overcome the activation energy of dissolution or altering the solvent system itself.

start Incomplete Dissolution in Primary Solvent step1 Apply Energy Gentle Heating (40-60°C) Sonication (15-30 min) start->step1 step2 Modify Solvent System Add Co-Solvent (e.g., H₂O, MeOH) Adjust pH (Acidification) step1->step2 If still insoluble step3 Evaluate Result Homogeneous Solution? Heterogeneous Suspension? step2->step3 success Proceed with Experiment step3:r1->success fail Consider Heterogeneous Reaction Conditions or Derivatization step3:r2->fail

Caption: Troubleshooting workflow for dioxocyclam dissolution.

Q4: Can adjusting the pH of the solution improve the solubility of dioxocyclam?

A4: Absolutely. This is a highly effective chemical modification strategy. The two secondary amine groups in the dioxocyclam ring are basic and can be protonated under acidic conditions. The resulting dicationic species, [DioxocyclamH₂]²⁺, carries a formal charge and is significantly more polar. This charge dramatically increases its solubility in polar protic solvents such as water, methanol, or ethanol. For reactions where a mildly acidic environment is tolerable, this is an excellent method.

Caution: Ensure that the acidic conditions are compatible with your downstream reaction steps and other reagents.

Q5: I need to perform a reaction in a less polar solvent like acetonitrile or THF, but my starting material is insoluble. What are my options?

A5: This is a common challenge in organic synthesis. You have two primary strategies:

  • Run as a Heterogeneous Suspension: Many reactions can proceed successfully even if the starting material is not fully dissolved. The small amount of dissolved material reacts, and more dissolves to re-establish the equilibrium (Le Chatelier's principle). The synthesis of dioxocyclam itself is often carried out in acetonitrile at reflux, where it is likely not fully dissolved initially.[4] Similarly, its subsequent reduction to cyclam can be performed in toluene, where it is largely insoluble.[4] This approach requires vigorous stirring to maximize the surface area.

  • Initial Dissolution and Solvent Exchange: If your reaction is sensitive to polar solvents, you can dissolve the dioxocyclam in a minimal amount of a "good" solvent (like DMSO) and then add this concentrated solution to your primary reaction solvent (e.g., THF). While this introduces a small amount of a high-boiling solvent, it can be an effective way to introduce the reagent in a dissolved state.

Experimental Protocols & Data

Protocol 1: Dissolution Using a Polar Aprotic Solvent with Thermal Assistance
  • Solvent Selection: To a clean, dry reaction vessel, add the required volume of anhydrous DMSO or DMF.

  • Reagent Addition: While stirring, add the 1,4,8,11-tetraazacyclotetradecane-5,12-dione powder to the solvent.

  • Initial Observation: Observe the formation of a suspension at room temperature.

  • Heating: Gently warm the mixture to 50-70°C using a water or oil bath. Do not exceed 80°C to avoid potential decomposition.

  • Dissolution: Continue stirring at the elevated temperature. The solid should fully dissolve within 15-45 minutes to yield a clear, homogeneous solution.

  • Usage: Cool the solution to the desired reaction temperature before adding other reagents.

Protocol 2: Solubility Enhancement via pH Modification (Acidification)
  • Solvent Selection: In a beaker or flask, suspend the 1,4,8,11-tetraazacyclotetradecane-5,12-dione in the desired polar protic solvent (e.g., methanol, water).

  • Acidification: While stirring vigorously, add a dilute solution of a suitable acid (e.g., 1 M HCl in methanol, or aqueous 1 M HCl) dropwise.

  • Monitoring: Monitor the suspension. As the pH decreases and the amine groups are protonated, the solid will begin to dissolve.

  • Completion: Continue adding acid until a clear, homogeneous solution is obtained. Typically, 2.0-2.2 molar equivalents of acid are required for full protonation and dissolution.

  • Application: The resulting solution of the protonated macrocycle can be used directly in subsequent steps, such as metal complexation reactions.[5]

Table 1: Qualitative Solubility of 1,4,8,11-tetraazacyclotetradecane-5,12-dione
Solvent ClassExample SolventsExpected Solubility (at 25°C)Notes & Recommendations
Polar Aprotic DMSO, DMFModerateBest starting choice. Heating to 50-70°C is highly effective.
Polar Protic Water, Methanol, EthanolPoor to ModerateSolubility is poor when cold but increases significantly with heating. Acidification provides the best results.[1][5]
Nitriles AcetonitrilePoorOften used as a reaction solvent at reflux temperatures, likely as a suspension.[4]
Ethers THF, 1,4-DioxaneVery PoorNot recommended as a primary solvent. May be used in co-solvent systems with caution.[1]
Chlorinated Dichloromethane, ChloroformVery PoorIneffective at disrupting the hydrogen-bonding network.
Hydrocarbons Toluene, HexanesInsolubleUsed in some synthetic steps where the compound is treated as a suspension.[4]

References

  • Bernal, I., & Cetrullo, J. (n.d.). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring.
  • Johnson Matthey Plc. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • PubChem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,12-dione. National Center for Biotechnology Information. [Link]

  • Kovalchuk, I. S., et al. (2018). Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4′-carboxylate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 1,4,8,11-tetraazacyclotetradecane-5,12-dione Dihydrate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate, also known as 5,12-dioxocyclam dihydrate. This macrocycle is a crucial...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate, also known as 5,12-dioxocyclam dihydrate. This macrocycle is a crucial intermediate in the synthesis of more complex chelating agents, such as 1,4,8,11-tetraazacyclotetradecane (cyclam), and a valuable building block in its own right for developing novel catalysts and pharmaceutical agents.[1][2] The ability to produce high-purity, well-defined crystals is paramount for structural elucidation, ensuring reaction specificity, and meeting stringent quality standards in drug development.

This guide is structured to provide direct, actionable solutions to common challenges encountered during the crystallization of this compound. It combines theoretical principles with practical, field-tested protocols to empower researchers to achieve optimal results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate.

Q1: What are the basic physical and chemical properties of this compound?

A1: The key properties are summarized in the table below.

PropertyValueSource
Synonym 5,12-Dioxocyclam[2]
Molecular Formula C₁₀H₂₀N₄O₂·2H₂O[2]
Molecular Weight 264.32 g/mol (Dihydrate)[2]
Appearance White to pale yellow powder[2]
Melting Point 198 - 200 °C[2]
CAS Number 97565-24-7 (Anhydrous)[3][4][5]

Q2: Why is the "dihydrate" form significant for crystallization?

A2: The dihydrate designation indicates that two water molecules are incorporated into the crystal lattice for each molecule of the dioxocyclam. These water molecules are not mere impurities; they are integral to the crystal structure, forming a network of hydrogen bonds that stabilizes the overall lattice.[6][7] The presence and stability of this hydrogen-bonding network are critical for obtaining well-ordered crystals.[8][9] Therefore, controlling the water content in the solvent system can be a key parameter for successful crystallization.

Q3: What solvents should I consider for crystallization?

A3: Solvent selection is the most critical factor in crystallization.[10] The ideal solvent should dissolve the compound moderately at high temperatures and poorly at low temperatures. For macrocycles like dioxocyclam, solvent polarity and hydrogen-bonding capability are key. Based on data for related tetraaza macrocycles and general principles, the following solvents are recommended starting points.

Solvent ClassExamplesSuitability as Primary SolventSuitability as Anti-SolventRationale
Protic Solvents Water, Methanol, EthanolGood to ModeratePoorThe amide and amine groups of the macrocycle can form hydrogen bonds with protic solvents, aiding dissolution. Water is particularly relevant for forming the dihydrate.
Polar Aprotic Dimethylformamide (DMF), DMSOGoodPoorThese solvents can dissolve the compound but may be difficult to remove and can sometimes inhibit crystallization.
Ethers Tetrahydrofuran (THF), 1,4-DioxanePoor to ModerateGoodLower polarity makes these suitable for use as anti-solvents to induce precipitation from more polar solutions.
Halogenated Dichloromethane (DCM)ModerateModerateOften used for related cyclam complexes, but solubility should be tested.[6]

Q4: What are the primary safety hazards associated with this compound?

A4: According to GHS classifications, 1,4,8,11-tetraazacyclotetradecane-5,12-dione is known to cause skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3][5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Section 2: Troubleshooting Guide

This guide uses a problem-cause-solution format to address specific experimental issues.

Problem 1: No Crystals Form Upon Cooling
  • Probable Cause A: Insufficient Supersaturation. The solution is too dilute, meaning the concentration of the solute has not exceeded its solubility limit at the cooled temperature.

    • Solution:

      • Controlled Solvent Evaporation: If the solution is clear, gently heat it to evaporate a small portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool slowly again.

      • Anti-Solvent Addition: If you are using a primary solvent in which the compound is highly soluble, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to stand undisturbed. Solvent modulation is a powerful technique for controlling crystal formation.[11][12]

  • Probable Cause B: High Nucleation Energy Barrier. The molecules require an initial energy input or a surface to begin arranging into a crystal lattice.

    • Solution:

      • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: If you have a previous batch of crystals, add one or two tiny seed crystals to the solution. This provides a template for further crystal growth, bypassing the initial nucleation step.

Problem 2: An Oil or Amorphous Precipitate Forms ("Oiling Out")
  • Probable Cause: The solution became supersaturated at a temperature that is above the melting point of the solid form you are trying to crystallize. Instead of crystallizing, the compound separates as a liquid phase. This can also be caused by excessively rapid cooling.

    • Solution: The key is to ensure that the solution's saturation point is reached at a temperature below the compound's melting point.

      • Re-heat the mixture until the oil fully redissolves.

      • Add a small additional volume (5-10%) of the hot primary solvent. This increases the total solvent volume, meaning the solution will have to cool to a lower temperature before it becomes supersaturated.[13]

      • Allow the solution to cool much more slowly. Place the flask in an insulated container (like a dewar flask) or wrap it in glass wool to minimize the cooling rate.

Problem 3: Crystals Are Very Small, Needle-like, or of Poor Quality
  • Probable Cause: Nucleation and crystal growth occurred too rapidly. Fast crystallization leads to a higher number of nucleation events and less time for molecules to orient correctly, often trapping impurities and solvent within the lattice.[13]

    • Solution: The goal is to reduce the rate of supersaturation.

      • Reduce the Cooling Rate: As described above, use an insulated container or a programmed cooling bath to slow the temperature drop. A slower process favors the growth of existing crystals over the formation of new nuclei.

      • Use Vapor Diffusion: Dissolve the compound in a minimal amount of a primary solvent and place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization over several days.

      • Increase Solvent Volume: Start the crystallization process with a slightly more dilute solution (i.e., use more hot solvent than the minimum required for dissolution). This ensures a slower approach to the supersaturation point upon cooling.[13]

Problem 4: Crystal Yield is Unacceptably Low
  • Probable Cause A: Too much solvent was used during the crystallization process, leaving a significant amount of the product dissolved in the mother liquor.[13]

    • Solution:

      • Isolate the initial crop of crystals via filtration.

      • Take the filtrate (mother liquor) and reduce its volume by 50-75% using a rotary evaporator or by gentle heating.

      • Cool the concentrated mother liquor to obtain a second crop of crystals. Note that this second crop may be of lower purity than the first.

  • Probable Cause B: The final cooling temperature is not low enough to maximize precipitation.

    • Solution: Once the flask has reached room temperature, place it in an ice bath (0 °C) or a laboratory refrigerator (4 °C) for several hours to overnight. This will further decrease the solubility of the compound and promote more complete precipitation.

Section 3: Visualization & Workflow

A systematic approach is crucial for troubleshooting. The following decision tree illustrates a logical workflow for addressing common crystallization outcomes.

G start Initial Crystallization Attempt outcome Evaluate Outcome After Cooling start->outcome no_xtal Problem: No Crystals Formed outcome->no_xtal Clear Solution oiling_out Problem: Oiling Out Occurs outcome->oiling_out Oily Layer or Amorphous Solid poor_xtal Problem: Poor Crystal Quality outcome->poor_xtal Fine Needles or Microcrystals good_xtal Success: High-Quality Crystals outcome->good_xtal Well-formed Crystals sol_supersat Action: Increase Supersaturation (Evaporate or Add Anti-Solvent) no_xtal->sol_supersat sol_nucleate Action: Induce Nucleation (Scratch or Seed) no_xtal->sol_nucleate sol_reheat Action: Re-heat, Add More Solvent, Cool Slowly oiling_out->sol_reheat sol_slow_cool Action: Reduce Cooling Rate (Use Dewar or Insulation) poor_xtal->sol_slow_cool end_filter Filter and Dry Crystals good_xtal->end_filter sol_supersat->outcome Re-evaluate sol_nucleate->outcome Re-evaluate sol_reheat->outcome Re-evaluate sol_slow_cool->outcome Re-evaluate

Caption: Troubleshooting workflow for crystallization.

Section 4: Key Experimental Protocols

Protocol 1: Slow Cooling Crystallization from an Aqueous Methanol System
  • Dissolution: In an Erlenmeyer flask, add 1.0 g of crude 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate. Add a 1:1 mixture of methanol and deionized water dropwise while heating gently (e.g., on a 60-70 °C hot plate) and stirring until the solid is completely dissolved.

  • Clarification (Optional): If the solution is colored or contains insoluble impurities, add a spatula tip of activated charcoal, keep the solution hot for 5 minutes, and then perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Supersaturation & Cooling: Add an additional 2-3 mL of the hot solvent mixture to ensure the solution is not overly saturated.[13] Cover the flask with a watch glass, remove it from the heat source, and allow it to cool slowly to room temperature on a benchtop, preferably in a location free from vibrations.

  • Maturation: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 1 hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum.

Protocol 2: Anti-Solvent Vapor Diffusion

This method is ideal for obtaining high-quality single crystals suitable for X-ray diffraction.

  • Preparation: Dissolve 50-100 mg of the compound in a minimal amount (e.g., 1-2 mL) of a suitable primary solvent (like methanol or water) in a small vial (e.g., a 4 mL vial).

  • Setup: Place this open vial inside a larger glass jar (e.g., a 100 mL beaker or a screw-cap jar). Carefully add 10-20 mL of an anti-solvent (e.g., Tetrahydrofuran or Diethyl Ether) to the larger jar, ensuring the anti-solvent level is well below the top of the inner vial.

  • Diffusion: Seal the larger jar tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradual change in solvent composition will slowly decrease the solubility of the compound, promoting the growth of large, well-defined crystals over several days to a week.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and isolate the crystals.

References

  • Noor, M., Chah, H., Tresp, D., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 243-251. [Link]

  • Ly, T. V., et al. (2017). Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4′-carboxylate). Acta Crystallographica Section E, 73(Pt 11), 1675–1679. [Link]

  • PubChem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,12-dione. National Center for Biotechnology Information. [Link]

  • Weisman, G. R., & Reed, D. P. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Rutgers University. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co>2+>, Ni>2+>, Cu>2+>, and Zn>2+> with metal ions in and out of the cyclic ligand ring. Research With Rutgers. [Link]

  • Zhang, L., et al. (2021). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. ACS Omega, 6(3), 2363–2371. [Link]

  • Bazzicalupi, C., et al. (2004). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 28(8), 1025-1031. [Link]

  • Wang, K., et al. (2024). Structurally diverse macrocycle co-crystals for solid-state luminescence modulation. Nature Communications, 15(1), 2203. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Scherer, G. W. (2004). Factors affecting crystallization pressure. 4th International Seminar on Self-desiccation and Its Importance in Concrete Technology, 1-17. [Link]

  • Wang, K., et al. (2024). Structurally diverse macrocycle co-crystals for solid-state luminescence modulation. PMC. [Link]

  • Liu, Y., et al. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods, 13(8), 1238. [Link]

  • NextSDS. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,12-dione — Chemical Substance Information. [Link]

Sources

Troubleshooting

troubleshooting incomplete metalation of 1,4,8,11-tetraazacyclotetradecane-5,12-dione ligands

Welcome to the Advanced Ligand Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 1,4,8,11-tetraazacyclote...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Ligand Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 1,4,8,11-tetraazacyclotetradecane-5,12-dione (commonly known as 5,12-dioxocyclam) and its functionalized derivatives.

Unlike standard cyclam, the presence of two amide groups in the 5,12-dioxocyclam macrocyclic backbone introduces significant kinetic and thermodynamic complexities during metalation. Complete coordination requires not just the binding of the secondary amines, but the metal-assisted deprotonation of the amide nitrogens.

This guide provides field-proven insights, self-validating protocols, and authoritative mechanistic grounding to ensure complete N4​ tetradentate coordination.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the precise kinetic or thermodynamic bottleneck in your metalation reaction.

DiagnosticTree Start Incomplete Metalation Detected CheckColor Check Reaction Color (Cu2+ as indicator) Start->CheckColor CheckSterics Check Steric Hindrance (Substituted Ligands) Start->CheckSterics GreenComplex Green / Cyan (Amine-only coordination) CheckColor->GreenComplex Low pH / No Base RedComplex Pink / Red (Square-Planar N4 Complete) CheckColor->RedComplex Optimal Conditions AdjustPH Add Mild Base (e.g., K2CO3) GreenComplex->AdjustPH AdjustPH->RedComplex HeatReflux Increase Temp / Reflux (Overcome Kinetic Barrier) CheckSterics->HeatReflux Bulky groups present HeatReflux->RedComplex

Diagnostic decision tree for troubleshooting dioxocyclam metalation based on pH and sterics.

Frequently Asked Questions (FAQs)

Q1: Why does my metalation reaction stall at a partially coordinated intermediate?

A: Metalation of dioxocyclam is a stepwise process. The initial coordination of the transition metal (e.g., Cu²⁺, Ni²⁺) to the two secondary amines is kinetically fast. However, the subsequent coordination to the amide nitrogens is thermodynamically hindered because it requires breaking the resonance stabilization of the amide bond and releasing a proton. If the pH of the solution is too low, the reaction stalls at a kinetic intermediate where the amides remain protonated and uncoordinated (or coordinate weakly via the carbonyl oxygen)[1]. To achieve the fully embedded thermodynamic product, the amide nitrogens must be deprotonated to form the amidate (or enolic tautomer) species[1].

Q2: How do I select the optimal base and solvent system for complete metalation?

A: The choice of base is critical to prevent metal hydroxide precipitation while providing enough basicity to deprotonate the amides.

  • Solvent: Anhydrous methanol (MeOH) or acetonitrile (MeCN) are preferred over water, as they solubilize the organic ligand well and stabilize the intermediate species.

  • Base: Avoid strong aqueous mineral bases (like NaOH) initially. Instead, use a mild base such as potassium carbonate ( K2​CO3​ ). Gasnier et al. demonstrated that metalation of functionalized dioxocyclams with Cu(CF3​SO3​)2​ in MeOH in the presence of 2 equivalents of K2​CO3​ cleanly yields the neutral, fully coordinated square-planar complex[2].

Q3: What spectroscopic signatures differentiate incomplete from complete metalation?

A: Infrared (IR) and UV-Vis spectroscopy act as self-validating checkpoints for your reaction. Metal-assisted deprotonation of the amides results in a distinct bathochromic shift of the carbonyl stretching frequency ( νC=O​ ) by approximately 80–100 cm⁻¹[1].

Table 1: Spectroscopic Signatures of Cu(II) Dioxocyclam Metalation

Coordination StateVisual ColorUV-Vis ( λmax​ d-d transition)IR ( νC=O​ Amide I band)IR ( νC=N​ Iminol band)
Free Ligand (Unmetalated) Colorless / WhiteN/A~ 1670 cm⁻¹Absent
Kinetic Intermediate (Protonated) Green / Cyan~ 600 - 650 nm~ 1650 cm⁻¹~ 1688 - 1693 cm⁻¹ (if O-protonated)
Thermodynamic Product (Deprotonated) Pink / Red~ 503 nm~ 1560 - 1580 cm⁻¹Absent

Data synthesized from authoritative crystallographic and spectroscopic studies of dioxocyclam derivatives[1][2].

Q4: How do steric constraints in functionalized dioxocyclams affect the reaction kinetics?

A: If your dioxocyclam is C-substituted, N-alkylated, or strapped (e.g., macrobicycles), the macrocyclic cavity may be conformationally restricted. This creates a high activation energy barrier for the metal to "slip" into the N4​ pocket. In these cases, room-temperature base addition is insufficient. You must apply prolonged refluxing (4–12 hours) to provide the thermal energy required to overcome the kinetic barrier and induce the necessary conformational folding of the 14-membered ring[1].

Mechanistic Pathway of Metalation

Understanding the causality of the reaction steps allows you to intervene precisely when troubleshooting.

Mechanism FreeLigand Free Dioxocyclam (L) Intermediate Kinetic Intermediate [M(LH2)]2+ (Amides Protonated) FreeLigand->Intermediate + M(II) Salt Fast step FinalComplex Thermodynamic Product [M(L)]0 (Amides Deprotonated) Intermediate->FinalComplex + 2 Base Slow step / Heat

Stepwise mechanistic pathway of dioxocyclam metalation from kinetic to thermodynamic product.

Standard Operating Procedure (SOP): Self-Validating Protocol for Complete Metalation

This protocol is designed as a self-validating system. By monitoring the colorimetric and spectroscopic checkpoints, you can guarantee the integrity of the final metalated complex.

Materials Required:

  • 1,4,8,11-tetraazacyclotetradecane-5,12-dione ligand (1.0 eq)

  • Metal salt with weakly coordinating anions: e.g., Cu(CF3​SO3​)2​ or Ni(ClO4​)2​⋅6H2​O (1.05 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.2 eq)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve the dioxocyclam ligand (1.0 eq) in anhydrous MeOH under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions prevent premature hydrolysis of the metal salt and ensure accurate stoichiometric control.

  • Metal Addition: Slowly add the metal salt (1.05 eq) to the stirring solution at room temperature.

    • Causality: Using salts with weakly coordinating anions (triflate or perchlorate) prevents competition with the ligand's nitrogen donor atoms during the critical initial amine-coordination phase.

  • Kinetic Equilibration: Stir the mixture at room temperature for 30–60 minutes.

    • Validation Checkpoint: The solution will likely turn green/cyan (for Cu²⁺), indicating the formation of the amine-coordinated kinetic intermediate.

  • Base-Promoted Deprotonation: Add K2​CO3​ (2.2 eq) in one portion.

    • Causality: The base drives the equilibrium forward by neutralizing the protons released during amide coordination. The slight excess ensures complete deprotonation without causing metal hydroxide precipitation.

  • Thermodynamic Driving: Heat the reaction to reflux (approx. 65°C) for 4 to 12 hours.

    • Validation Checkpoint: Monitor the reaction via UV-Vis. For Cu(II), the reaction is complete when the absorption band stabilizes at ~503 nm and the solution visually transitions to a deep pink/red color[2].

  • Isolation: Cool the mixture to room temperature, filter off the inorganic salts ( KCF3​SO3​ and excess K2​CO3​ ), and evaporate the filtrate under reduced pressure. Recrystallize from water or a MeOH/Ether diffusion system to obtain the pure complex.

References

  • Meyer, M.; Frémond, L.; Espinosa, E.; Guilard, R.; Ou, Z.; Kadish, K. M. "Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle." Inorganic Chemistry 2004, 43, 18, 5572–5587.[Link]

  • Gasnier, A.; Barbe, J.-M.; Bucher, C.; Denat, F.; Moutet, J.-C.; Saint-Aman, E.; Terech, P.; Royal, G. "Acid–Base-Driven Interconversion between a Mononuclear Complex and Supramolecular Coordination Polymers in a Terpyridine-Functionalized Dioxocyclam Ligand." Inorganic Chemistry 2008, 47, 6, 1862–1864.[Link]

Sources

Optimization

Technical Support Center: Purification of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione Dihydrate

Welcome to the technical support center for the purification of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate, a key intermediate in the synthesis of various macrocyclic compounds. This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate, a key intermediate in the synthesis of various macrocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile molecule. Here, we will address common challenges and provide robust protocols to ensure the high purity required for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate?

Pure 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate is a white to pale yellow powder.[1] The melting point of the anhydrous form is reported to be in the range of 198-200 °C.[1] Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q2: What are the common impurities encountered during the synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione?

The most common impurities arise from the starting materials or side reactions during the cyclization process. These can include:

  • Unreacted Starting Materials: Such as the acyclic diamine and chloroacetyl chloride precursors.[2]

  • Linear Oligomers: Incomplete cyclization can lead to the formation of linear polyamides.

  • Hydrolysis Products: The amide bonds in the macrocycle can be susceptible to hydrolysis, especially under harsh pH conditions, leading to the ring-opened product.

  • Inorganic Salts: Alkali metal carbonates and chlorides from the synthesis need to be effectively removed.[2]

Q3: What are the recommended storage conditions for 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate?

It is recommended to store the compound at room temperature in a tightly sealed container to protect it from moisture.[1] As a dihydrate, it is relatively stable, but prolonged exposure to high humidity should be avoided.

Q4: Which analytical techniques are most suitable for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can detect and quantify proton- and carbon-containing impurities.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (amide C=O and N-H bonds) and the absence of impurities with distinct IR absorptions.

  • Elemental Analysis: To confirm the elemental composition of the purified compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate.

Problem 1: The isolated product is off-white, yellow, or brownish.

dot graph TD { A[Start: Off-color product] --> B{Potential Cause?}; B --> C[Residual starting materials or oligomeric byproducts]; B --> D[Degradation during workup]; C --> E[Solution: Recrystallization from a suitable organic solvent]; D --> F[Solution: Ensure neutral pH during workup and avoid excessive heating]; E --> G[End: Pure, white product]; F --> G;

}

Troubleshooting off-color product.

Causality and Actionable Advice:

  • Cause: Discoloration is often due to the presence of unreacted starting materials or polymeric byproducts formed during the synthesis. High temperatures during the reaction or workup can also lead to degradation.

  • Solution:

    • Aqueous Wash: Begin by thoroughly washing the crude product with deionized water as described in the protocol below. This will remove most inorganic salts and some water-soluble organic impurities.[2]

    • Recrystallization: If the discoloration persists, recrystallization from a suitable organic solvent system is necessary. A mixed solvent system, such as ethanol/water or methanol/water, can be effective. The principle is to dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and then add a "bad" solvent until the solution becomes slightly turbid. Upon slow cooling, the pure compound should crystallize, leaving the impurities in the mother liquor.

Problem 2: The yield after purification is significantly lower than expected.

dot graph TD { A[Start: Low Yield] --> B{Potential Cause?}; B --> C[Product loss during aqueous wash]; B --> D[Incomplete crystallization]; B --> E[Use of excess solvent during recrystallization]; C --> F[Solution: Minimize the volume of water used for washing and ensure it is cold]; D --> G[Solution: Cool the crystallization mixture slowly and for a sufficient duration]; E --> H[Solution: Use the minimum amount of hot solvent required to dissolve the product]; F --> I[End: Improved Yield]; G --> I; H --> I;

}

Troubleshooting low yield.

Causality and Actionable Advice:

  • Cause: While 1,4,8,11-tetraazacyclotetradecane-5,12-dione has low solubility in water, some product loss is inevitable during the aqueous wash, especially if large volumes of water are used or the temperature is not kept low. During recrystallization, using an excessive amount of the "good" solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Solution:

    • Optimize Washing: Use cold deionized water for washing and use only the minimum volume necessary to effectively slurry the solid.

    • Recrystallization Technique: Carefully determine the optimal solvent ratio and use the minimum amount of the hot "good" solvent to fully dissolve the crude product. Slow cooling is crucial for maximizing crystal formation. The mother liquor can be concentrated and cooled again to recover a second crop of crystals, which should be analyzed for purity separately.

Problem 3: The purified product shows broad or unexpected peaks in the NMR spectrum.

dot graph TD { A[Start: Impure NMR Spectrum] --> B{Potential Cause?}; B --> C[Presence of residual solvents]; B --> D[Incomplete removal of oligomeric impurities]; B --> E[Hydrolysis of the product]; C --> F[Solution: Dry the product under high vacuum for an extended period]; D --> G[Solution: Perform a second recrystallization or column chromatography]; E --> H[Solution: Ensure all workup steps are performed under neutral pH conditions]; F --> I[End: Clean NMR Spectrum]; G --> I; H --> I;

}

Troubleshooting impure NMR spectrum.

Causality and Actionable Advice:

  • Cause: Broad peaks can indicate the presence of multiple, similar species, such as oligomers, or conformational exchange. Unexpected sharp peaks are often due to residual solvents from the purification. The presence of peaks corresponding to the ring-opened hydrolyzed product can occur if the compound was exposed to acidic or basic conditions for a prolonged period.

  • Solution:

    • Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvents. Heating during drying should be done with care to avoid decomposition.

    • Further Purification: If oligomeric impurities are suspected, a second recrystallization may be necessary. For very persistent impurities, column chromatography on silica gel may be employed. A polar solvent system, such as a gradient of methanol in dichloromethane, is a good starting point.[2]

    • Control pH: During any aqueous workup, ensure the pH remains close to neutral to minimize the risk of hydrolysis.

Experimental Protocols

Protocol 1: Purification by Aqueous Slurry

This protocol is effective for removing inorganic salts and other water-soluble impurities from the crude product.[2]

Materials:

  • Crude 1,4,8,11-tetraazacyclotetradecane-5,12-dione

  • Deionized water

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude product in a flask.

  • Add a sufficient amount of deionized water to create a stirrable slurry (approximately 10 mL of water per gram of crude product).

  • Stir the slurry vigorously at room temperature for at least 2 hours.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the purified product in a vacuum oven at 60 °C overnight.

Protocol 2: Purification by Recrystallization

This protocol is recommended when the product from the aqueous slurry is still discolored or shows significant impurities by TLC or NMR.

Materials:

  • Product from Protocol 1

  • Ethanol (or Methanol)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the product to be recrystallized in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol (the "good" solvent) and heat the mixture to a gentle boil with stirring.

  • Continue adding ethanol dropwise until the solid just dissolves.

  • While the solution is still hot, add deionized water (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under high vacuum.

Parameter Aqueous Slurry Recrystallization
Primary Impurities Removed Inorganic salts, water-soluble organicsColored impurities, oligomers, less soluble organics
Typical Recovery >95%70-90%
Purity Achieved GoodExcellent
Time Required 3-4 hours (plus drying)4-6 hours (plus drying)

Purity Assessment

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be adjusted based on the observed Rf value.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.

  • Expected Result: A single spot for the pure product.

Spectroscopic Characterization
  • ¹H NMR: The spectrum should show sharp signals corresponding to the protons of the macrocyclic ring. The integration of these signals should be consistent with the structure. The absence of peaks from starting materials or other impurities should be confirmed.

  • ¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule.

  • FTIR: The spectrum should exhibit characteristic absorption bands for the amide C=O stretch (typically around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

References

Sources

Troubleshooting

optimizing pH conditions for 1,4,8,11-tetraazacyclotetradecane-5,12-dione coordination

Welcome to the technical support center for the effective use of 1,4,8,11-tetraazacyclotetradecane-5,12-dione (dioxocyclam) in coordination chemistry. This guide is designed for researchers, medicinal chemists, and mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the effective use of 1,4,8,11-tetraazacyclotetradecane-5,12-dione (dioxocyclam) in coordination chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this versatile macrocycle for the development of novel metal complexes. Here, we will delve into the critical role of pH in modulating the coordination behavior of dioxocyclam, providing you with troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

The Pivotal Role of pH in Dioxocyclam Coordination

The coordination chemistry of dioxocyclam is intrinsically linked to the pH of the reaction medium. The ligand possesses two secondary amine groups and two amide functionalities, each with distinct acid-base properties. The protonation state of the amine groups and the potential for deprotonation of the amide protons under basic conditions dictate the ligand's conformational availability and its affinity for different metal ions.

The secondary amine groups of dioxocyclam have been reported to have protonation constants (log K) of 8.90 and 7.84.[1] This means that in acidic to neutral solutions, one or both of these amines will be protonated, influencing the ligand's solubility and its ability to coordinate with a metal center. The diprotonated form, [H₂L]²⁺, is prevalent at low pH, and as the pH increases, the ligand sequentially deprotonates to the monoprotonated [HL]⁺ and the neutral L forms.

Crucially, the amide protons can also be removed under basic conditions, typically upon coordination to a metal ion, to form a highly stable metal-amidate bond. This deprotonation event is a key feature of dioxocyclam chemistry and is highly pH-dependent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and handling of dioxocyclam metal complexes, with a focus on pH-related challenges.

FAQ 1: My dioxocyclam ligand is not dissolving in the reaction solvent. What is the issue?
  • Answer: The solubility of dioxocyclam is highly dependent on its protonation state. The free-base (neutral) form has limited solubility in many common organic solvents and water.

    • Troubleshooting:

      • Acidify the solution: Adding a small amount of a non-coordinating acid (e.g., HClO₄, HBF₄) will protonate the secondary amine groups, forming the more soluble [H₂L]²⁺ salt. This is often a good starting point for complexation reactions.

      • Use a polar aprotic solvent: Solvents like DMSO or DMF can be effective for dissolving the neutral ligand, but be mindful of their potential to coordinate to the metal ion.

      • Heat the mixture: Gentle heating can increase the solubility of the neutral ligand.

FAQ 2: I am not observing any complex formation, or the yield is very low. What pH should I be using?
  • Answer: The optimal pH for complex formation is a delicate balance. It needs to be high enough to have a sufficient concentration of the deprotonated amine groups for coordination, but not so high that metal hydroxide precipitation occurs.

    • Troubleshooting:

      • pH Titration Study: The most rigorous approach is to perform a pH-metric titration of the ligand in the presence of the metal ion of interest. This will reveal the pH range at which the complex forms and its stability.

      • Stepwise pH Adjustment: Start the reaction at a low pH (e.g., 2-3) where both the ligand and metal salt are fully dissolved. Slowly raise the pH by adding a non-coordinating base (e.g., NaOH, Et₃N). Monitor the reaction by techniques like UV-Vis spectroscopy to observe the formation of the complex.[2]

      • Metal-Specific pH Ranges:

        • For Cu(II): Complexation can begin in acidic conditions, with stable complexes often forming in the pH range of 4-6. In some cases, deprotonation of an amide group can occur at a pKa around 8.7, leading to a change in coordination geometry.[3]

        • For Ni(II): The formation of the highly stable square-planar [Ni(L-2H)] complex, involving deprotonation of both amide protons, typically occurs in basic solutions, around pH 8.[4]

FAQ 3: The color of my reaction mixture changes as I increase the pH. What does this indicate?
  • Answer: A color change is a strong indication of a change in the coordination environment of the metal ion. With dioxocyclam, this is often due to a pH-driven molecular reorganization.

    • Example with a modified Copper(II)-Dioxocyclam Complex: A reported pyridine-strapped dioxocyclam complex with copper(II) exhibits a color change from red to blue as the pH is raised.[3] This is attributed to the deprotonation of the second amide, causing the copper ion to switch from a four-coordinate to a five-coordinate geometry.[3] This demonstrates the profound impact of pH on the final complex structure.

FAQ 4: My complex appears to be degrading over time, especially at very high or low pH. Is the dioxocyclam ligand stable?
  • Answer: Dioxocyclam contains amide bonds, which are susceptible to hydrolysis under harsh acidic or basic conditions, although they are generally more stable than esters.

    • Troubleshooting:

      • Avoid Extreme pH: For long-term storage of both the free ligand and its complexes, it is advisable to maintain a near-neutral pH (around 6-8).

      • Low Temperature: If you must work at extreme pH values, conduct the reaction at a lower temperature to minimize the rate of hydrolysis.

      • Inert Atmosphere: For sensitive complexes, working under an inert atmosphere (e.g., nitrogen or argon) can prevent metal-catalyzed oxidative degradation, which can be pH-dependent.

      • Monitor for Hydrolysis Products: Techniques like HPLC or mass spectrometry can be used to check for the presence of hydrolysis products in your sample.

Experimental Protocols

Protocol 1: General Procedure for pH-Controlled Synthesis of a Dioxocyclam-Metal Complex
  • Ligand Dissolution: Dissolve 1,4,8,11-tetraazacyclotetradecane-5,12-dione in a suitable solvent (e.g., water or methanol). If solubility is an issue, add a stoichiometric amount of a non-coordinating acid (e.g., HClO₄) to form the diprotonated salt.

  • Metal Salt Addition: In a separate vessel, dissolve one equivalent of the desired metal salt (e.g., Cu(ClO₄)₂, Ni(OAc)₂) in the same solvent.

  • Initial Mixing: Add the metal salt solution to the ligand solution with stirring. At this point, the pH will likely be acidic, and the complex may not have formed.

  • pH Adjustment: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to the reaction mixture. Monitor the pH continuously with a calibrated pH meter.

  • Monitoring Complex Formation: As the pH is adjusted, monitor the formation of the complex. This can be done by:

    • UV-Vis Spectroscopy: Look for the appearance of new absorption bands characteristic of the metal complex.

    • Color Change: A distinct color change often accompanies complexation.

  • Isolation: Once the desired pH is reached and complex formation is complete, the product can be isolated by crystallization, precipitation, or solvent evaporation.

Protocol 2: Potentiometric Titration to Determine Optimal pH Range
  • Prepare Solutions:

    • A solution of the dioxocyclam ligand of known concentration.

    • A solution of the metal salt of interest of known concentration.

    • A standardized solution of a strong acid (e.g., 0.1 M HCl).

    • A standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH).

    • A background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • In a thermostatted vessel, pipette a known volume of the ligand solution and the metal salt solution (typically in a 1:1 molar ratio). Add the background electrolyte.

    • Add a known amount of the standard acid to lower the initial pH.

    • Titrate the solution with the standard base, recording the pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve will show buffer regions corresponding to the protonation/deprotonation of the ligand and the formation of the metal complex. Analysis of this curve can provide the stability constants of the complex at different pH values.

Data & Diagrams

Table 1: Protonation Constants of 1,4,8,11-tetraazacyclotetradecane-5,12-dione

Equilibriumlog K
L + H⁺ ⇌ [HL]⁺8.90
[HL]⁺ + H⁺ ⇌ [H₂L]²⁺7.84

Data sourced from Pérez-Lourido, et al. (2003).[1]

Diagram 1: pH-Dependent Speciation of Dioxocyclam

G H2L [H₂L]²⁺ (Diprotonated) Predominant at low pH HL [HL]⁺ (Monoprotonated) H2L->HL - H⁺ L L (Neutral) Ready for coordination HL->L - H⁺ ML [M(L)]²⁺ (Initial Complex) L->ML + M²⁺ ML_2H [M(L-2H)] (Deprotonated Amide Complex) Favored at higher pH ML->ML_2H + 2OH⁻ - 2H₂O G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Isolation Dissolve_Ligand Dissolve Dioxocyclam (acidify if needed) Mix Mix Ligand and Metal Solutions Dissolve_Ligand->Mix Dissolve_Metal Dissolve Metal Salt Dissolve_Metal->Mix Adjust_pH Slowly Adjust pH with Base Mix->Adjust_pH Monitor Monitor Complex Formation (e.g., UV-Vis) Adjust_pH->Monitor Iterative Process Optimal_pH Identify Optimal pH Monitor->Optimal_pH Isolate Isolate Product Optimal_pH->Isolate Characterize Characterize Complex Isolate->Characterize

Caption: Stepwise workflow for optimizing pH in complex synthesis.

References

  • Pérez-Lourido, P., et al. (2003). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 27, 639-645. Available at: [Link]

  • Costa, J., et al. (2004). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle. Inorganic Chemistry, 43(19), 5963-5974. Available at: [Link]

  • Fabbrizzi, L., et al. (2000). Nickel complexation and photophysics of alkylanthracenyl dioxocyclam macrocycle derivatives. Australian Journal of Chemistry, 53(8), 663-668. Available at: [Link]

  • Korać Jačić, J., et al. (2023). The formation of Fe3+-doxycycline complex is pH dependent: implications to doxycycline bioavailability. Journal of Biological Inorganic Chemistry, 28(7), 679-687. Available at: [Link]

  • Gale, P. A. (2008). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. Journal of Chemical Education, 85(10), 1432. Available at: [Link]

  • Hydrolysis. (n.d.). Retrieved from [Link]

  • Complex Formation and Hydrolytic Processes of Protected Peptides Containing the SXH Motif in the Presence of Nickel(II). (2019). Molecules, 24(22), 4153. Available at: [Link]

  • The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. (2021). Molecules, 26(15), 4658. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione and cyclen macrocyclic ligands

This guide provides an in-depth comparative analysis of two pivotal tetraazamacrocycles: 1,4,8,11-tetraazacyclotetradecane-5,12-dione (dioxocyclam) and 1,4,7,10-tetraazacyclododecane (cyclen). Moving beyond a simple reci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of two pivotal tetraazamacrocycles: 1,4,8,11-tetraazacyclotetradecane-5,12-dione (dioxocyclam) and 1,4,7,10-tetraazacyclododecane (cyclen). Moving beyond a simple recitation of properties, we will explore the causal relationships between their structural nuances and their performance in coordination chemistry. This resource is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand selection for applications ranging from medical imaging to catalysis.

Introduction: Structure Dictates Function

In the field of coordination chemistry, macrocyclic ligands represent a class of chelators renowned for forming exceptionally stable and kinetically inert metal complexes.[1][2] This enhanced stability, known as the "macrocyclic effect," arises from favorable thermodynamic and kinetic contributions compared to their acyclic analogues.[3]

Within this class, cyclen and dioxocyclam serve as foundational scaffolds, yet their subtle structural differences lead to profoundly different coordination behaviors and application potentials.

  • Cyclen (1,4,7,10-tetraazacyclododecane) is a highly symmetric and flexible 12-membered ring composed of four secondary amine donors.[4][5] Its small cavity size makes it an ideal chelator for a range of metal ions and, most notably, it is the parent structure for DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a ligand framework central to clinically approved MRI contrast agents.[6][7]

  • 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (Dioxocyclam) is a 14-membered macrocycle structurally related to cyclam, but with two secondary amines replaced by amide functionalities.[8] This modification introduces planarity, alters the electronic properties of the donor set, and provides sites for deprotonation, creating a distinct coordination environment compared to purely amine-based macrocycles.[9]

This guide will dissect these differences, providing the experimental data and foundational knowledge necessary to strategically select the appropriate ligand for a given research objective.

dot

Caption: Core structures of Dioxocyclam and Cyclen.

Synthesis and Physicochemical Properties: A Tale of Two Rings

The synthetic pathways and fundamental properties of these ligands are the first point of divergence. Cyclen synthesis is well-established, often proceeding through methods that manage the entropic challenge of ring-closure, such as the Richman-Atkins method or routes starting from triethylenetetraamine.[4][10] High-dilution conditions are a classic strategy to favor intramolecular cyclization over intermolecular polymerization. More modern, efficient syntheses achieve overall yields approaching 65%.[6]

Dioxocyclam is often synthesized as a precursor to cyclam itself. A typical route involves the bis-acylation of a linear diamine with chloroacetyl chloride, followed by a cyclization step with another diamine. The resulting dioxocyclam can then be reduced to yield cyclam.[11] This positions dioxocyclam as a critical and versatile synthetic intermediate.[8]

PropertyDioxocyclam Cyclen
Formula C₁₀H₁₈N₄O₂C₈H₂₀N₄
Molar Mass 226.28 g/mol 172.27 g/mol [5]
Ring Size 14-membered12-membered[4]
Donor Atoms 2 x Secondary Amine, 2 x Amide4 x Secondary Amine
Appearance White to off-white solidWhite crystalline solid[4]
Key Feature Amide groups can be deprotonated for coordinationHighly flexible and preorganized amine donors

Coordination Chemistry: A Comparative Deep Dive

The utility of a macrocyclic ligand is defined by the stability, kinetics, and structure of its metal complexes. Here, dioxocyclam and cyclen exhibit critical differences.

Thermodynamic Stability

Metal complexes of both ligands benefit from the macrocyclic effect, exhibiting significantly higher thermodynamic stability constants (log K) than their open-chain counterparts.[2] However, the interplay of ring size and donor type creates a distinct hierarchy of stability.

Cyclen's small 12-membered ring provides a snug fit for many transition metal ions and is particularly well-suited for lanthanides when functionalized with pendant arms (e.g., DOTA).[3][7] The four basic amine donors form strong sigma bonds with metal centers.

Dioxocyclam, with its larger 14-membered ring, offers a less constricted coordination sphere. The key difference lies in the amide groups. In neutral or acidic conditions, the amide oxygen can act as a weak donor. However, upon deprotonation of the amide N-H proton under basic conditions, the amide nitrogen becomes a potent anionic donor. This deprotonation drastically increases the negative charge of the ligand, leading to very strong electrostatic interactions and highly stable complexes, particularly with +2 and +3 metal ions.[8]

Metal IonLigandlog K valueReference
Cu²⁺ Cyclen28.5[12] (generalized)
Cu²⁺ Cyclam27.2[12]
Ni²⁺ Cyclen22.2[12] (generalized)
Ni²⁺ Cyclam22.2[12]
Zn²⁺ Cyclen18.0[12] (generalized)
Zn²⁺ Cyclam*16.5[12]
Gd³⁺ DOTA**25.4[13]

*Note: Data for cyclam (the fully reduced, 14-membered analogue of dioxocyclam) is provided for ring-size comparison. The stability of deprotonated dioxocyclam complexes is expected to be very high. **Note: Data for DOTA (a cyclen derivative) is provided to illustrate the stability achievable for medically relevant ions.

Kinetics of Complexation and Dissociation

For in-vivo applications such as medical imaging or therapy, kinetic inertness—the resistance of a complex to dissociation—is often more critical than thermodynamic stability.[12] A metal complex can be thermodynamically stable yet dissociate quickly. The pre-organized and encapsulating nature of macrocycles imparts a high kinetic barrier to demetalation.

  • Cyclen-based complexes , particularly those of DOTA, are renowned for their exceptional kinetic inertness. The dissociation of [Gd(DOTA)]⁻ is extremely slow under physiological conditions, which is essential to prevent the release of toxic free Gd³⁺ ions into the body.[13]

  • Dioxocyclam complexes , once formed via the deprotonated amide nitrogens, are also expected to be highly inert. The rigid, planar nature of the coordinated amide groups adds to the structural pre-organization, making it difficult for the metal ion to escape the ligand cavity.

The choice between these ligands can therefore depend on the required balance of stability and the pH conditions of the application. The ability of dioxocyclam to form highly stable complexes upon deprotonation offers a pH-switchable coordination mechanism.

Comparative Applications: Choosing the Right Tool for the Job

The structural and coordination differences between dioxocyclam and cyclen translate directly into their primary applications.

dot

Ligand_Selection_Tree cluster_needs cluster_ligands cluster_reasons start What is the primary application? stability High Thermodynamic Stability & Kinetic Inertness for In-Vivo Use? start->stability synthesis Need a Versatile Precursor for Functionalized 14-Membered Rings? start->synthesis cyclen Choose Cyclen-based Scaffolds (e.g., DOTA, NOTA) stability->cyclen Yes dioxo Choose Dioxocyclam synthesis->dioxo Yes reason_cyclen Reason: Proven high stability and extreme kinetic inertness are critical for preventing toxic metal release. (MRI, Radiopharmaceuticals) cyclen->reason_cyclen reason_dioxo Reason: Amide groups allow for facile N-functionalization and can be reduced to create diverse cyclam derivatives. dioxo->reason_dioxo

Caption: Decision tree for ligand selection.

Cyclen: The Gold Standard for In-Vivo Applications

Cyclen's legacy is firmly cemented in medicine.[14] Its derivatives are the chelators of choice for:

  • MRI Contrast Agents: Gd-DOTA (Dotarem®) is a clinically approved contrast agent where the high kinetic inertness of the cyclen-based framework is paramount.[7]

  • Radiopharmaceuticals: Cyclen and its derivatives are used to chelate radioisotopes like ⁶⁴Cu, ⁶⁷Cu, ¹⁷⁷Lu, and ⁹⁰Y for targeted radiotherapy and PET imaging.[15][16] The complex must remain intact as it travels to its target to avoid off-target radiation damage.

Dioxocyclam: The Versatile Synthetic Platform

Dioxocyclam is less commonly used as a final ligand but is invaluable as a synthetic intermediate.[8] Its strengths lie in:

  • Synthesis of Substituted Cyclams: The amide nitrogens of dioxocyclam can be functionalized before the final reduction step to cyclam, providing a convenient route to sophisticated, multi-functional 14-membered macrocycles.

  • pH-Responsive Systems: The deprotonation of the amide groups offers a handle for creating metal complexes that are sensitive to pH changes.

  • Structural Scaffolding: The rigid nature of the dioxocyclam unit makes it an excellent building block for constructing larger, pre-organized receptors for molecular recognition.[8][9]

Experimental Protocols

To ensure the principles discussed are grounded in practice, the following validated protocols are provided.

Protocol 1: Synthesis of [Ni(cyclen)]Cl₂

Causality: This procedure illustrates the direct complexation of a pre-formed macrocycle with a metal salt. Methanol is used as a common solvent for both reactants. The reaction is straightforward due to the strong affinity of the four amine donors for the Ni²⁺ ion.

  • Preparation: Dissolve 172 mg (1.0 mmol) of cyclen in 20 mL of methanol in a 50 mL round-bottom flask. In a separate flask, dissolve 238 mg (1.0 mmol) of NiCl₂·6H₂O in 10 mL of methanol.

  • Reaction: Slowly add the NiCl₂ solution to the stirring cyclen solution at room temperature. A color change should be observed as the complex forms.

  • Reflux: Heat the resulting solution to reflux for 2 hours to ensure complete complexation.

  • Isolation: Allow the solution to cool to room temperature, then reduce the volume to approximately 5 mL using a rotary evaporator.

  • Precipitation: Add 20 mL of diethyl ether to the concentrated solution to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether. Dry the product under vacuum.

  • Validation: Characterize the product by techniques such as Mass Spectrometry (to confirm the mass of the complex cation) and UV-Vis spectroscopy (to observe the characteristic d-d transitions of the square-planar Ni²⁺ complex).

Protocol 2: Potentiometric Titration for Stability Constant Determination

Causality: This method determines the thermodynamic stability constant by measuring the competition for the metal ion between the ligand and a simpler titrant (hydroxide ions) as a function of pH. The data allows for the calculation of protonation constants of the ligand and the stability constant of the metal-ligand complex.

dot

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare solution of Ligand + Metal Ion + known conc. of acid B Calibrate pH electrode A->B C Titrate with standardized NaOH solution B->C D Record pH after each addition C->D E Plot Titration Curve (pH vs. vol. NaOH) D->E F Use software (e.g., HYPERQUAD) to fit data E->F G Determine Ligand pKa values and Metal Complex log K F->G

Caption: Workflow for Stability Constant Determination.

  • System Setup: Use a temperature-controlled titration vessel (25.0 °C) under an inert atmosphere (e.g., argon) to prevent carbonate formation. Use a calibrated pH electrode.

  • Solution Preparation: Prepare a solution containing the ligand (e.g., cyclen, ~1 mM), the metal salt (e.g., NiCl₂, ~0.95 mM to ensure a slight excess of ligand), and a known concentration of strong acid (e.g., HCl, ~2.5 mM) to ensure all ligand sites are protonated at the start. The ionic strength should be kept constant with a background electrolyte (e.g., 0.1 M KCl).

  • Titration: Titrate the solution with a standardized, carbonate-free NaOH solution (~0.1 M).

  • Data Acquisition: Record the pH value after each incremental addition of the NaOH solution, allowing the reading to stabilize.

  • Data Analysis: Input the collected data (volume of titrant vs. pH) into a suitable computer program (e.g., HYPERQUAD). The software refines the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a chemical model.

Conclusion and Future Outlook

The choice between dioxocyclam and cyclen is a strategic one, dictated by the end goal of the research.

  • Cyclen is the ligand of choice for developing highly stable and kinetically inert metal complexes for direct use, especially in demanding in-vivo environments. Its well-understood coordination chemistry and proven track record in FDA-approved agents make it a reliable and robust platform.

  • Dioxocyclam shines as a versatile synthetic intermediate. Its amide functionalities provide a gateway to a vast library of substituted 14-membered macrocycles and offer the potential for creating sophisticated, stimuli-responsive coordination systems.

Future research will likely focus on leveraging the unique properties of both scaffolds. For cyclen, the development of new bifunctional chelators for "theranostics" (combined therapy and diagnostics) is a burgeoning field. For dioxocyclam, its use in constructing advanced supramolecular structures and sensors remains a promising avenue of exploration. Understanding the fundamental comparative chemistry detailed in this guide is the first step toward innovating in these exciting directions.

References

  • Abbas, N., Alabdali, A. J., & Hu, M. (2025). Review: From Synthesis to Application: Advances in Macrocyclic Complexes. Indonesian Journal of Chemistry, 25(4), 1302-1326. 1

  • Valverde, I. E., et al. (2019). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+. Polyhedron. 17

  • Various Authors. (n.d.). Macrocyclic Complexes. Textbook content. 18

  • Hubin, T. J., & Archibald, S. J. (2004). Cyclam Complexes and Their Applications in Medicine. Chemical Society Reviews, 33(4), 246-66.

  • Wikipedia. (n.d.). Cyclen. Wikipedia, The Free Encyclopedia.

  • Delgado, R., Félix, V., Lima, L. M. P., & Price, D. W. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, (26), 2734-45.

  • Renaud, F., et al. (2000). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle. Inorganic Chemistry, 39(23), 5379-5386.

  • Volkova, O., et al. (2021). Editorial: Design of Macrocyclic Compounds for Biomedical Applications. Frontiers in Chemistry.

  • National Center for Biotechnology Information. (n.d.). 1,4,7,10-Tetraazacyclododecane. PubChem Compound Database.

  • National Center for Biotechnology Information. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid tetrahydrochloride hydrate. PubChem Compound Database.

  • Gonzalez, M. I., et al. (2024). A Cyclen-Based Octaamine Ligand Supporting the Formation of Dinuclear Metal Compounds. Inorganic Chemistry.

  • Wagnon, J. R., et al. (2002). A New, Facile Synthesis of 1,4,7,10-Tetraazacyclododecane: Cyclen. The Journal of Organic Chemistry, 67(10), 3519-3521.

  • Delgado, R., et al. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. PubMed.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1,4,7,10-Tetraazacyclododecane. TCI Chemicals.

  • Weisman, G. R., & Reed, D. P. (1996). A New, Facile Synthesis of 1,4,7,10-Tetraazacyclododecane: Cyclen. Google Patents.

  • South, A. (2016). Metal Complexes for Therapeutic Applications. Inorganica Chimica Acta.

  • Bridger, G. J., et al. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane. Google Patents.

  • Garda, Z., et al. (2020). Unexpected Trends in the Stability and Dissociation Kinetics of Lanthanide(III) Complexes with Cyclen-Based Ligands. Inorganic Chemistry.

  • Chong, H. S., & Song, H. A. (2020). Biomedical applications of macrocyclic ligand complexes. Coordination Chemistry Reviews.

  • Hensen, J., et al. (2019). A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. Molecules.

  • Asfari, Z. (1992). Synthesis and Physico-chemical studies of macrocyclic, macrobicyclic and macrotricyclic derivatives of 5,12-dioxocyclam. PhD Thesis.

  • Gumienna-Kontecka, E., et al. (2016). Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4′-carboxylate). Acta Crystallographica Section E.

  • ChemicalBook. (2026). Cyclen. ChemicalBook.

  • ChemicalBook. (2025). Cyclen: chemical synthesis and applications of this macromolecule. ChemicalBook.

  • NextSDS. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,12-dione — Chemical Substance Information. NextSDS.

  • Archibald, S. J. (2004). Cyclam complexes and their applications in medicine. Chemical Society Reviews.

  • LibreTexts. (2023). Introduction to Coordination Chemistry. Chemistry LibreTexts.

  • Barefield, E. K. (1972). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry.

  • Martins, A. F., et al. (2021). Copper Coordination Chemistry of Sulfur Pendant Cyclen Derivatives: An Attempt to Hinder the Reductive-Induced Demetalation in 64/67Cu Radiopharmaceuticals. Molecules.

  • BenchChem. (2025). A Comparative Study of N2O2 and Cyclam Ligands in Coordination Chemistry. BenchChem.

  • Strem Chemicals, Inc. (n.d.). 1,4,7,10-Tetraazacyclododecane, min. 98% CYCLEN. Strem.

  • Flowers, P., et al. (n.d.). Coordination Chemistry of Transition Metals. LOUIS Pressbooks.

  • National Center for Biotechnology Information. (n.d.). 5,5,7,12,12,14-Hexamethyl-1,4,8,11-tetrazacyclotetradecane. PubChem Compound Database.

  • Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology.

  • Shirvan, Z. H., et al. (2014). Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine. Oriental Journal of Chemistry.

  • Grokipedia. (n.d.). Cyclen. Grokipedia.

  • Ahmad, I., et al. (2021). Medicinal Applications of Coordination Complexes. Journal of Student Research.

  • Wikipedia. (n.d.). Coordination complex. Wikipedia, The Free Encyclopedia.

  • BOC Sciences. (n.d.). CAS 295-37-4 (1,4,8,11-Tetraazacyclotetradecane). BOC Sciences.

Sources

Comparative

Validation of DFT Calculations for 1,4,8,11-Tetraazacyclotetradecane-5,12-dione Structures: A Comparative Guide

Introduction to Dioxocyclam Modeling The 14-membered cyclic diamide 1,4,8,11-tetraazacyclotetradecane-5,12-dione (widely known as 5,12-dioxocyclam) is a highly versatile macrocyclic ligand. Functioning as a trans-autodip...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Dioxocyclam Modeling

The 14-membered cyclic diamide 1,4,8,11-tetraazacyclotetradecane-5,12-dione (widely known as 5,12-dioxocyclam) is a highly versatile macrocyclic ligand. Functioning as a trans-autodiprotected tetraazamacrocycle, it possesses a unique hemispherical cavity dictated by two secondary amines and two amide groups [1].

Accurately modeling its structural conformations and metal-coordination behavior is a significant challenge in computational chemistry. Density Functional Theory (DFT) is the standard tool for this task; however, the flexibility of the 14-membered ring and the complex transannular hydrogen bonding require rigorous functional selection. This guide objectively compares the performance of various DFT functionals and basis sets, providing a self-validating experimental and computational protocol for researchers investigating dioxocyclam derivatives.

The Causality of Computational Choices

When modeling macrocycles, researchers often default to the B3LYP functional. While computationally inexpensive, B3LYP inherently lacks long-range dispersion corrections. In the case of 5,12-dioxocyclam, the macrocyclic cavity folds upon itself, stabilized by weak non-covalent interactions and transannular hydrogen bonds between the opposing nitrogen atoms.

The Causality: Using uncorrected B3LYP results in an artificial expansion of the macrocyclic cavity because it fails to account for attractive van der Waals forces. To achieve high-fidelity structural predictions that mirror X-ray crystallography, researchers must utilize dispersion-corrected functionals (such as wB97XD or B3LYP-D3) or meta-GGA functionals (like M06-2X) which implicitly capture these critical intramolecular forces [3]. Furthermore, utilizing a triple-zeta basis set with polarization (e.g., def2-TZVP) is essential when simulating the eventual coordination of transition metals like Cu(II) or Ni(II), as it provides the necessary mathematical flexibility to describe the metal's d-orbitals.

Quantitative Performance Comparison

To objectively compare computational approaches, the table below summarizes the validation of various DFT methods against experimental X-ray crystallographic data for the free 5,12-dioxocyclam ligand.

DFT FunctionalBasis SetDispersion CorrectionRMSD: Bond Lengths (Å)RMSD: Bond Angles (°)Computational CostAnalytical Recommendation
B3LYP 6-31G(d,p)None0.0452.1LowObsolete for flexible macrocycles; overestimates cavity size.
B3LYP-D3 def2-TZVPGrimme D30.0181.2MediumReliable baseline; good balance of speed and accuracy.
M06-2X def2-TZVPImplicit0.0120.9HighExcellent for modeling the free ligand's folded conformations.
wB97XD def2-TZVPExplicit0.010 0.8 HighOptimal ; perfectly captures transannular H-bonding.

Data Note: Root Mean Square Deviation (RMSD) is calculated by superimposing the heavy atoms (C, N, O) of the DFT-optimized geometry onto the experimental X-ray coordinates.

Protocol: A Self-Validating System for Structural Analysis

A computational model is only as trustworthy as its internal validation mechanisms. The following step-by-step methodology ensures that every DFT calculation of 5,12-dioxocyclam is empirically grounded and self-validating.

Phase 1: Experimental Ground Truth Acquisition
  • Synthesis & Crystallization: Synthesize 1,4,8,11-tetraazacyclotetradecane-5,12-dione via the Michael addition of ethylenediamine and methyl acrylate. Grow single crystals using slow evaporation in a methanol/water matrix.

  • X-Ray Diffraction: Collect diffraction data at cryogenic temperatures (100 K) to minimize thermal atomic displacement, solving the structure to obtain the precise atomic coordinates (.cif file).

  • Spectroscopic Benchmarking: Record FT-IR spectra, specifically isolating the ν(C=O) amide stretch (~1650 cm⁻¹) and ν(N-H) stretch (~3300 cm⁻¹).

Phase 2: Causality-Driven Computational Modeling
  • Initial Geometry Guess: Import the .cif coordinates directly into the quantum chemistry software (e.g., Gaussian). Causality: Starting from the crystal structure prevents the optimization algorithm from becoming trapped in high-energy, non-physical local minima.

  • Optimization: Execute the geometry optimization using the wB97XD/def2-TZVP level of theory.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) for water. Causality: Gas-phase optimizations artificially exaggerate intramolecular hydrogen bonds due to the lack of dielectric screening. PCM forces the model to reflect true aqueous behavior.

  • Frequency Calculation (The Validation Key): Immediately follow the optimization with a Hessian (frequency) calculation. Causality: The strict absence of imaginary (negative) frequencies mathematically proves the geometry is a true local minimum, not a transition state. If an imaginary frequency is present, the model is invalid and must be perturbed and re-optimized.

Phase 3: The Feedback Loop
  • Spectroscopic Superimposition: Extract the computed vibrational frequencies. Apply a functional-specific scaling factor (e.g., 0.957 for wB97XD) to account for anharmonicity. If the scaled theoretical ν(C=O) stretch deviates by >15 cm⁻¹ from the experimental FT-IR data, the conformation is rejected.

  • Geometric RMSD: Calculate the heavy-atom RMSD between the validated DFT structure and the X-ray structure. An RMSD < 0.05 Å finalizes the validation of the theoretical model.

DFT_Validation cluster_0 Experimental Ground Truth cluster_1 Computational Modeling cluster_2 Self-Validating Feedback Loop XRay X-Ray Crystallography (Atomic Coordinates) Opt DFT Geometry Optimization (wB97XD / def2-TZVP) XRay->Opt Initial Guess RMSD Structural RMSD < 0.05 Å XRay->RMSD Compare Spec FT-IR & NMR Spectroscopy (Vibrational/Chemical Shifts) SpecMatch Spectroscopic Correlation (Scaled Frequencies) Spec->SpecMatch Compare Freq Hessian Frequency Calc. (Zero Imaginary Freqs) Opt->Freq Confirm Minima Opt->RMSD Compare Freq->SpecMatch Compare Valid Validated Theoretical Model RMSD->Valid SpecMatch->Valid

Caption: Workflow for self-validating DFT models of dioxocyclam using experimental ground truths.

Advanced Application: Metal Coordination Dynamics

The true utility of a validated DFT model is realized when simulating dynamic chemical processes, such as metal binding. When 5,12-dioxocyclam coordinates with transition metals like Cu(II), the macrocycle undergoes a profound electronic and structural reorganization.

In aqueous solutions, the introduction of a weak base drives the deprotonation of the secondary amides. This triggers a tautomeric shift from the keto form to an iminol/enolate form. The resulting negatively charged oxygen and nitrogen atoms tightly bind the Cu(II) ion, pulling it into the center of the 14-membered ring to form a highly stable, square-planar [Cu(L)] complex [2]. By utilizing Time-Dependent DFT (TD-DFT), researchers can simulate the UV-Vis absorption spectra of these intermediate states, matching the theoretical d-d transitions of the copper center against experimental spectrophotometry to map the exact binding mechanism.

Cu_Binding L_Free Free Dioxocyclam (Keto Form) Base Deprotonation (pH > 8.7) L_Free->Base L_Enol Iminolate Tautomer (Pre-organized Cavity) Base->L_Enol Cu_Add Cu(II) Coordination (Electron Transfer) L_Enol->Cu_Add Complex [Cu(L)] Complex (Square Planar) Cu_Add->Complex

Caption: Conformational and tautomeric shifts of dioxocyclam during Cu(II) complexation.

References

  • Title: Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle Source: New Journal of Chemistry, Royal Society of Chemistry (2004) URL: [Link]

  • Title: Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle Source: Inorganic Chemistry, American Chemical Society (2004) URL: [Link]

  • Title: DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands Source: International Journal of Molecular Sciences, MDPI (2023) URL: [Link]

Validation

A Comparative Guide to the Stability of Metal Complexes with 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (Dioxocyclam)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the metal complex stability of 1,4,8,11-tetraazacyclotetradecane-5,12-dione, hereafter referred to as dioxoc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the metal complex stability of 1,4,8,11-tetraazacyclotetradecane-5,12-dione, hereafter referred to as dioxocyclam. As a derivative of the well-studied macrocycle cyclam, dioxocyclam presents unique coordination properties due to the presence of two amide carbonyl groups. Understanding the stability of its metal complexes is crucial for applications ranging from medicinal chemistry, where it can be used in the design of diagnostic and therapeutic agents, to catalysis and material science.[1]

While specific stability constant data for dioxocyclam is not extensively available in the public domain, this guide will provide a thorough comparison with the parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), and the widely used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). By examining the structural and electronic differences between these ligands, we can infer the stability trends for dioxocyclam complexes and provide a robust framework for their experimental determination.

The Significance of Stability Constants

The stability constant (log K) of a metal complex is a quantitative measure of the strength of the interaction between a metal ion and a ligand in solution.[2] A high log K value indicates the formation of a stable complex, which is essential for in vivo applications to prevent the release of potentially toxic free metal ions.[3] The stability of a metal complex is influenced by several factors, including the chelate effect and the macrocyclic effect, both of which contribute to the high stability of complexes with ligands like cyclam and its derivatives.[3]

Structural Comparison: Dioxocyclam, Cyclam, and DOTA

The coordination behavior of a ligand is intrinsically linked to its structure. The key structural differences between dioxocyclam, cyclam, and DOTA are illustrated below.

Caption: Structural comparison of Dioxocyclam, Cyclam, and DOTA.

The introduction of two carbonyl groups in the dioxocyclam structure, in place of two methylene groups in cyclam, is expected to have a significant impact on its coordination chemistry. These electron-withdrawing groups reduce the basicity of the adjacent nitrogen atoms, which will likely result in lower stability constants for dioxocyclam complexes compared to their cyclam analogues. However, the amide groups can also participate in coordination, potentially leading to different coordination geometries and selectivities for certain metal ions.

Comparative Stability Constants of Cyclam and DOTA Complexes

To provide a benchmark for the expected stability of dioxocyclam complexes, the following table summarizes the reported stability constants (log K) for cyclam and DOTA with a selection of divalent and trivalent metal ions. It is important to note that experimental conditions such as temperature and ionic strength can influence these values.

Metal IonLigandlog KExperimental Conditions
Cu(II) Cyclam27.225 °C, 0.5 M KNO₃
DOTA22.225 °C, 0.1 M NMe₄NO₃
Ni(II) Cyclam22.225 °C, 0.5 M KNO₃
DOTA20.025 °C, 0.1 M NMe₄NO₃
Zn(II) Cyclam15.525 °C, 0.5 M KNO₃
DOTA20.925 °C, 0.1 M NMe₄NO₃
Co(II) Cyclam13.525 °C, 0.5 M KNO₃
DOTA20.425 °C, 0.1 M NMe₄NO₃
Gd(III) DOTA24.625 °C, 0.1 M KCl
Y(III) DOTA24.925 °C, 0.1 M KCl

Note: The stability constants for cyclam and DOTA are compiled from various sources. The absence of data for some metal ions with cyclam reflects the focus on its coordination with transition metals.

The data clearly shows the high stability of complexes formed with both cyclam and DOTA. The differences in log K values between the two ligands for the same metal ion can be attributed to the different ring sizes and the presence of the carboxylate arms in DOTA, which provide additional coordination sites.

Experimental Protocol for Determining Stability Constants by Potentiometric Titration

For researchers wishing to determine the stability constants of dioxocyclam with various metal ions, potentiometric titration is a reliable and widely used method.[4] The following is a detailed protocol.

Potentiometric_Titration_Workflow cluster_prep 1. Solution Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_ligand Prepare dioxocyclam solution calibrate Calibrate pH electrode prep_ligand->calibrate prep_metal Prepare metal salt solutions prep_metal->calibrate prep_acid Prepare standardized acid (e.g., HCl) prep_acid->calibrate prep_base Prepare carbonate-free base (e.g., NaOH) prep_base->calibrate prep_electrolyte Prepare background electrolyte (e.g., KNO₃) prep_electrolyte->calibrate titrate_ligand Titrate ligand with base to determine protonation constants calibrate->titrate_ligand titrate_complex Titrate ligand + metal with base calibrate->titrate_complex plot_data Plot pH vs. volume of titrant titrate_ligand->plot_data titrate_complex->plot_data software Use software (e.g., HYPERQUAD) to fit data plot_data->software determine_logk Determine log K values software->determine_logk

Caption: Workflow for determining stability constants via potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation:

    • All solutions should be prepared using deionized, carbonate-free water.

    • Prepare a stock solution of dioxocyclam of known concentration.

    • Prepare stock solutions of the metal salts (e.g., nitrates or perchlorates) of interest, also of known concentration.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare and standardize a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a concentrated solution of a background electrolyte (e.g., 1 M KNO₃) to maintain constant ionic strength during the titrations.

  • Calibration of the pH Electrode:

    • Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the desired experimental temperature.

  • Titration for Ligand Protonation Constants:

    • In a thermostated titration vessel, add a known volume of the dioxocyclam stock solution, the background electrolyte, and the standardized acid.

    • Titrate this solution with the standardized base, recording the pH value after each addition of titrant. This allows for the determination of the protonation constants of the ligand.

  • Titration for Metal Complex Stability Constants:

    • In the same setup, add a known volume of the dioxocyclam stock solution, the metal salt stock solution (typically in a 1:1 molar ratio to the ligand), the background electrolyte, and the standardized acid.

    • Titrate this solution with the standardized base, again recording the pH after each addition.

  • Data Analysis:

    • The collected titration data (pH vs. volume of base added) for both the ligand alone and the ligand with the metal ion are then analyzed using specialized software such as HYPERQUAD.

    • The software refines the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a theoretical model of the solution equilibria.

Conclusion

References

  • Stability of Metal Complexes. (2020). IntechOpen.
  • Noor, M., Chah, H., Tresp, D., Lalancette, R. A., & Bernal, I. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring.
  • Stability constants of complexes. (2023, October 29). In Wikipedia. [Link]

  • Havlícková, J., Medová, H., Vitha, T., Kotek, J., Císarová, I., & Hermann, P. (2008). Coordination properties of cyclam (1,4,8,11-tetraazacyclotetradecane) endowed with two methylphosphonic acid pendant arms in the 1,4-positions. Dalton Transactions, (39), 5378–5386.
  • Delgado, R., Félix, V., Lima, L. M. P., & Price, D. W. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, (26), 2734–2745.
  • NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. (2004). National Institute of Standards and Technology.
  • IUPAC Stability Constants D
  • Potentiometric and Conductometric Determination of Metal Complexes of Tenoxicam in Different Dosage Forms. (2018). International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 13-22.
  • The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. (n.d.).
  • Synthesis, Thermal Analysis and Characterization of Doxycycline Metal Complexes. (2022). Chemistry Research Journal, 7(2), 90-99.
  • STUDIES ON FORMATION CONSTANT OF Co(II), Ni(II), Cr(III) AND Fe(III) ION COMPLEXES WITH SOME HETEROCYCLES BY pH. (2014). International Journal of Pharmaceutical and Chemical Sciences, 3(4), 869-874.
  • Stability constants of mixed ligand complexes of nickel(II) with adenine and some amino acids. (2015).
  • Potentiometric and Conductometric Determination of Metal Complexes of Tenoxicam in Different Dosage Forms. (2018). International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 13-22.opharmacological Research*, 8(4), 13-22.

Sources

Comparative

A Comparative Guide to the Structural Validation of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione Dihydrate

In the landscape of coordination chemistry and the development of radiopharmaceuticals, the macrocyclic compound 1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known as dioxocyclam, serves as a pivotal precursor....

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of coordination chemistry and the development of radiopharmaceuticals, the macrocyclic compound 1,4,8,11-tetraazacyclotetradecane-5,12-dione, commonly known as dioxocyclam, serves as a pivotal precursor.[1] Its ability to form stable complexes with various metal ions is of significant interest. The hydrated form, specifically the dihydrate, often plays a crucial role in the solid-state chemistry of this ligand, influencing its conformation and reactivity. Therefore, unambiguous structural validation is not merely a procedural step but a foundational requirement for any subsequent application.

This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of dioxocyclam dihydrate, alongside complementary spectroscopic techniques. We will explore the causality behind experimental choices and present a holistic view of a robust validation strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce the precise location of each atom, bond lengths, bond angles, and the overall molecular conformation. For dioxocyclam dihydrate, this technique provides indisputable evidence of the macrocyclic ring's conformation and the exact positioning of the two water molecules within the crystal lattice.[3]

Experimental Protocol: X-ray Crystallographic Validation
  • Crystal Growth: High-quality single crystals are paramount. A typical method involves the slow evaporation of a saturated aqueous solution of synthesized dioxocyclam. The crude product can be dissolved in water and stirred vigorously, then filtered and dried to yield a white solid, which is then used for crystallization.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer, often with a molybdenum X-ray source (Mo Kα, λ = 0.71073 Å), typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem, often using direct methods. The resulting electron density map is used to build an atomic model of the molecule. This model is then refined to best fit the experimental data.[2]

Key Validation Metrics

The crystallographic information file (CIF) provides a wealth of data to validate the structure. Key parameters include:

  • R-factor: A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

  • Goodness-of-Fit (GooF): Should be close to 1 for a good model.

  • Bond Lengths and Angles: Must be chemically sensible.

  • Hydrogen Bonding Network: X-ray crystallography can reveal the intricate network of hydrogen bonds between the dioxocyclam molecule and the water molecules of hydration.[5]

dot graphdot

Caption: Workflow for X-ray Crystallography Validation.

Complementary and Alternative Validation Techniques

While X-ray crystallography provides a definitive solid-state structure, a comprehensive characterization requires understanding the molecule's properties in solution. Spectroscopic methods offer valuable, complementary information.[6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C). It provides information about the connectivity and electronic environment of atoms within a molecule in solution.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[8]

Comparison with X-ray Crystallography: NMR confirms the molecular structure in solution, which may differ from the solid-state conformation. It is excellent for verifying the presence of expected functional groups and their connectivity. However, it does not provide the precise three-dimensional arrangement or information about crystal packing and hydration state.[9]

B. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound.[10]

Experimental Protocol:

  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The ions are separated based on their m/z ratio and detected.

Comparison with X-ray Crystallography: MS confirms the molecular weight of the dioxocyclam molecule, providing strong evidence for its elemental composition.[11] However, it does not reveal structural information or the presence of water molecules in the crystal lattice, as these are typically lost during the ionization process.[10]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.

Experimental Protocol:

  • Sample Preparation: Prepare a sample, for example, by mixing with KBr and pressing it into a pellet.

  • Data Acquisition: Record the infrared spectrum.

Comparison with X-ray Crystallography: FTIR is highly effective for identifying key functional groups. For dioxocyclam dihydrate, characteristic peaks for the amide C=O stretch and N-H bonds would be expected.[12] A broad absorption band in the 3200-3600 cm⁻¹ region can indicate the presence of O-H bonds from the water of hydration. While useful for functional group identification, FTIR does not provide information on the three-dimensional structure.[13]

Data Synthesis and Comparative Analysis

TechniqueInformation ProvidedStrengthsLimitations for Dioxocyclam Dihydrate
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing, and hydration state.[2]Unambiguous solid-state structure determination.[14]Requires high-quality single crystals; provides static solid-state information only.
NMR Spectroscopy Connectivity and chemical environment of atoms in solution.[7]Confirms solution-state structure and purity.Does not provide 3D spatial arrangement or information on crystal packing and hydration.[9]
Mass Spectrometry Molecular weight.[10]Confirms elemental composition.Provides no structural information; water of hydration is not detected.[11]
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).Quick and easy identification of functional groups; can indicate hydration.[15]No information on 3D structure or connectivity.

dot graphdot

Caption: Complementary nature of validation techniques.

Conclusion: An Integrated and Authoritative Approach

For the definitive structural validation of 1,4,8,11-tetraazacyclotetradecane-5,12-dione dihydrate, single-crystal X-ray crystallography is indispensable. It provides the "gold standard" of structural proof in the solid state. However, a truly comprehensive characterization, essential for drug development and advanced materials science, necessitates an integrated approach. The combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a multi-faceted understanding of the molecule's identity, purity, and behavior in different states. This synergistic application of techniques ensures the highest level of scientific integrity and provides a robust foundation for further research and development.

References

  • Felten, A.-S., Petry, N., Henry, B., Pellegrini-Moïse, N., & Selmeczi, K. (2016). C-Functionalized chiral dioxocyclam and cyclam derivatives with 1,2,3-triazole units: synthesis, complexation properties and crystal structures of copper(ii) complexes. New Journal of Chemistry, 40(2), 1507-1520. [Link]

  • Heering, C., Wöhlert, S., & Näther, C. (2017). Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4′-carboxylate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 1-5. [Link]

  • Bridger, G. J., Skerlj, R. T., & Thornton, D. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Le Bris, N., Le Baccon, M., Le Clainche, L., Handel, H., & Ropartz, D. (2001). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 25(2), 267-273. [Link]

  • Cha, S. S., An, Y. J., & Kim, Y. G. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics (pp. 309-335). Elsevier. [Link]

  • Costa, J., Delgado, R., Drew, M. G., Félix, V., & Martins, A. (2001). Trans-dioxocyclam (1,4,8,11-tetraazacyclotetradecane-2,9-dione) dihydrate and its NiII complex. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 4), 359-362. [Link]

  • Kalinowska, M., Radecka-Paryzek, W., & Patroniak, V. (2018). Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. Dalton Transactions, 47(37), 13181-13190. [Link]

  • Liu, R., & Lam, K. S. (2011). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. ACS Combinatorial Science, 13(5), 451-458. [Link]

  • Le Bris, N., Le Baccon, M., Handel, H., & Ropartz, D. (2004). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle1. Inorganic Chemistry, 43(19), 5988-5997. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). x Ray crystallography. The FEBS journal, 275(1), 1-21. [Link]

  • Nonat, A. M., Stasiuk, G. J., Giraud, N., Botta, M., & Platas-Iglesias, C. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues. Inorganic Chemistry, 60(16), 12250-12264. [Link]

  • Cha, S. S., An, Y. J., & Kim, Y. G. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. [Link]

  • Le Bris, N. (2001). Synthesis and Physico-chemical studies of macrocyclic, macrobicyclic and macrotricyclic derivatives of 5,12-dioxocyclam. ResearchGate. [Link]

  • Zhidkova, O. B., Semenov, N. A., Grishin, Y. K., Averin, A. D., & Beletskaya, I. P. (2023). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. Molecules, 28(6), 2530. [Link]

  • Hoser, A. A., & Dominiak, P. M. (2018). Doxycycline hydrate and doxycycline hydrochloride dihydrate - Crystal structure and charge density analysis. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 457-469. [Link]

  • Choi, J. H. (2012). Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ4 N)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), m1347. [Link]

  • Al-Hamdani, A. A. S., Al-Rasheed, H. H., & Al-Hakimi, A. N. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega, 7(49), 45053-45071. [Link]

  • Yatsunami, T., Sakonaka, A., & Kimura, E. (1981). Identification of macrocyclic polyamines and macrocyclic dioxopolyamines by thin-layer chromatography, gas chromatography, and electrophoresis. Analytical Chemistry, 53(3), 477-480. [Link]

  • Alves, L. G., & Martins, A. M. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Reactions, 4(4), 603-620. [Link]

  • Kumar, A., & Ghosh, B. (2021). Beyond X-rays: an overview of emerging structural biology methods. Journal of Biosciences, 46(1), 1-13. [Link]

  • Jiang, J., & Zhou, Z. H. (2016). How cryo-electron microscopy and X-ray crystallography complement each other. Protein & Cell, 7(3), 151-153. [Link]

  • El-Faham, A., Al-Otaibi, A. M., & Ghabbour, H. A. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. RSC Advances, 13(45), 31690-31707. [Link]

  • Veire, A., & Williams, C. (2020). Synthesis and Matrix Metalloproteinase (MMP) Inhibitory Activity of a Cyclam-Marimastat Conjugate and Its Metal Complexes. Molecules, 25(19), 4536. [Link]

  • Chemistry Academy. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

  • Fiol, S., & Gili, P. (2017). Solid state chemistry of the antibiotic doxycycline - Structure of the neutral monohydrate and insights into its poor water solubility. Journal of Molecular Structure, 1149, 76-85. [Link]

  • Kwit, M. (2022). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 27(13), 4066. [Link]

  • Al-Okbi, S. Y., & Mohamed, D. A. (2024). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. In Infrared Spectroscopy. IntechOpen. [Link]

  • Fiamengo, L., & Stasiuk, G. J. (2015). Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis. Dalton Transactions, 44(11), 4964-4974. [Link]

  • Pekov, I. V., Zubkova, N. V., & Krivovichev, S. V. (2021). Dioskouriite, CaCu 4 Cl 6 (OH) 4 ∙4H 2 O: A New Mineral Description, Crystal Chemistry and Polytypism. Minerals, 11(1), 85. [Link]

  • Hunter, K. A., Lindoy, L. F., & Schilter, D. (2010). Diaqua(1,4,8,11-tetraazacyclotetradecane-κ4 N 1,N 4,N 8,N 11)copper(II) bis(2,3,4,5,6-pentafluorobenzoate) dihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), m889. [Link]

  • Barefield, E. K. (1972). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry, 11(9), 2273-2274. [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

  • Nabih, K., Baouid, A., Handel, H., Yazidi, M., Maatallah, M., & Adardour, M. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469. [Link]

  • Yustinah, & Hartati, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 118-135. [Link]

  • Szőcs, L., & Bende, A. (2007). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 834-836, 339-347. [Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Profiling: 1,4,8,11-Tetraazacyclotetradecane-5,12-dione vs. Functionalized Derivatives

Executive Summary: The Analytical Challenge of Macrocyclic Polyamines The macrocyclic polyamine 1,4,8,11-tetraazacyclotetradecane (cyclam) and its oxo-derivatives, specifically 1,4,8,11-tetraazacyclotetradecane-5,12-dion...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge of Macrocyclic Polyamines

The macrocyclic polyamine 1,4,8,11-tetraazacyclotetradecane (cyclam) and its oxo-derivatives, specifically 1,4,8,11-tetraazacyclotetradecane-5,12-dione (dioxocyclam) , are foundational scaffolds in coordination chemistry, radiopharmaceutical design (e.g., 64 Cu PET imaging), and catalytic metallopolymers. Analyzing these molecules via Electrospray Ionization Mass Spectrometry (ESI-MS) presents unique challenges. The gas-phase stability and collision-induced dissociation (CID) pathways of these macrocycles shift dramatically upon N-functionalization, C-substitution, or metal coordination.

This guide provides an objective, data-driven comparison of the MS/MS fragmentation behaviors of the base dioxocyclam scaffold versus its functionalized and metal-coordinated derivatives, equipping researchers with the mechanistic insights required for accurate metabolite identification and structural elucidation.

Structural Logic & Gas-Phase Causality

To interpret the mass spectra of dioxocyclam and its derivatives, one must understand the causality behind their gas-phase dissociation. The fragmentation is not random; it is strictly governed by charge localization and the thermodynamic stability of the resulting product ions.

The Base Scaffold: Dioxocyclam

Unmodified 1,4,8,11-tetraazacyclotetradecane-5,12-dione (Exact Mass: 228.16 Da) features two amide groups that rigidify the 14-membered ring compared to the highly flexible parent cyclam. When ionized in positive ESI mode, the protonated molecule [M+H]+ at m/z 229 primarily undergoes charge-directed fragmentation. The dominant initial pathway is the neutral loss of carbon monoxide ( −28 Da) from the amide carbonyls, followed by the sequential cleavage of the ethylene and propylene diamine bridges.

Functionalized Derivatives (N- and C-Substituted)

When the dioxocyclam ring is functionalized (e.g., with pyridine straps, thiourea, or sugar-terminated side chains), the weakest bonds shift from the macrocyclic ring to the pendant arms. During CID, fragmentation typically occurs within the side chains through 1,2-elimination reactions, leaving the 14-membered macrocycle intact [1].

The Metal Coordination Effect: A Mechanistic Divergence

The introduction of a transition metal fundamentally rewires the fragmentation logic.

  • Zn(II) and Ni(II) Complexes: These closed-shell or stable open-shell metal ions act as structural anchors. In CID experiments, Zn(II) and Ni(II) complexes of substituted cyclams predominantly exhibit side-chain fragmentation, preserving the macrocyclic core [1, 3].

  • Cu(II) Complexes: Copper(II) presents a remarkable exception. Cu(II) induces an electron transfer from the cyclam nitrogen atoms to the metal center during collisional activation. This gas-phase redox process creates a cation-radical within the macrocycle, which subsequently triggers α -cleavages, leading to the catastrophic fragmentation of the macrocyclic ring itself[1, 2].

MS_Fragmentation Root Ionized Precursor (Dioxocyclam / Derivative) Free Free Ligand [M+H]+ Root->Free ESI (+ve) Cu_Complex Cu(II) Complex [M+Cu]2+ / [M+Cu-H]+ Root->Cu_Complex Cu2+ Coordination Zn_Ni_Complex Zn(II) / Ni(II) Complex [M+Zn/Ni]2+ Root->Zn_Ni_Complex Zn2+/Ni2+ Coordination Free_Frag Ring Cleavage & CO Loss (m/z -28) Free->Free_Frag CID Activation Cu_Frag Electron Transfer to Cu2+ Radical-Induced Ring Cleavage Cu_Complex->Cu_Frag CID (Alpha-Cleavage) Zn_Ni_Frag Side-Chain Elimination (Intact Macrocycle) Zn_Ni_Complex->Zn_Ni_Frag CID (1,2-Elimination)

Gas-phase fragmentation logic tree for dioxocyclam and its metalated derivatives.

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure high scientific integrity and reproducible data, the following protocol is designed as a self-validating system. It includes built-in checks to differentiate true CID fragments from in-source decay artifacts.

Step 1: Sample Preparation & Matrix Selection

  • Dissolve the free dioxocyclam or derivative in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1–5 µM.

  • Causality Check: For metal complexes, avoid acidic modifiers (like 0.1% Formic Acid) if the complex is kinetically labile, as low pH can induce demetalation prior to ionization. Use neutral volatile buffers (e.g., 2 mM Ammonium Acetate) if necessary.

Step 2: ESI Source Tuning (Minimizing In-Source Fragmentation)

  • Operate the mass spectrometer in positive ESI mode.

  • Set the Capillary Voltage to 3.0–3.5 kV.

  • Keep the Desolvation Temperature moderate (250–300 °C) to prevent thermal degradation of the oxo-groups.

  • Validation Check: Lower the cone voltage/declustering potential to the minimum threshold. If fragments (e.g., m/z 201 for free dioxocyclam) disappear, they were in-source artifacts. Lock the cone voltage just below this fragmentation threshold.

Step 3: Collision-Induced Dissociation (CID) Optimization

  • Isolate the precursor ion (e.g., [M+H]+ or [M+Metal]n+ ) using a narrow quadrupole isolation window (~1.0 Da) to exclude isotopic interference.

  • Ramp the Collision Energy (CE) from 10 eV to 50 eV using Argon or Nitrogen as the collision gas.

  • Validation Check (Isotopic Fidelity): For metal complexes (especially Cu and Ni), verify that the resulting fragment ions retain the characteristic isotopic signature of the metal (e.g., 63 Cu and 65 Cu in a ~69:31 ratio). If the isotopic pattern vanishes, the metal has been expelled as a neutral loss.

Comparative Data: Fragmentation Profiles

The following table summarizes the quantitative MS/MS data, contrasting the base dioxocyclam with a functionalized derivative and its metal complexes.

Compound TypePrecursor IonDominant CID Fragments (m/z)Primary Fragmentation Mechanism
Base Dioxocyclam m/z 229 [M+H]+ 201, 173, 144, 116Sequential neutral loss of CO ( −28 Da) from amides; subsequent cleavage of propylene bridges.
Pyridine-Strapped Dioxocyclam [2]m/z 331 [M+H]+ 239, 211, 106Cleavage of the 2,6-pyridyl strap ( −92 Da); loss of CO from the macrocycle.
Zn(II) / Ni(II) Derivative Complex [1, 3] [M+Zn]2+ / [M+Ni]2+ Variable (Side-chain dependent)1,2-elimination of pendant arms; the metal-macrocycle core remains highly stable and intact.
Cu(II) Derivative Complex [1] [M+Cu]2+ / [M+Cu−H]+ Low mass macrocycle fragmentsElectron transfer to Cu(II) forms a radical cation, inducing α -cleavage and catastrophic macrocycle rupture.

Conclusion

When analyzing 1,4,8,11-tetraazacyclotetradecane-5,12-dione and its derivatives via mass spectrometry, the structural integrity of the macrocycle during CID is highly dependent on its functionalization and coordination state. While free dioxocyclam predictably loses carbon monoxide, functionalized derivatives preferentially shed their pendant arms. Crucially, researchers developing radiopharmaceuticals or catalysts must account for the unique redox-driven ring cleavage induced by Copper(II), which drastically alters the expected MS/MS spectral footprint compared to other transition metals.

References

  • Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes Journal of Mass Spectrometry (PubMed)
  • Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II)
  • Chemical Reduction of NiII Cyclam and Characterization of Isolated NiI Cyclam with Cryogenic Vibrational Spectroscopy and Inert-Gas-Mediated High-Resolution Mass Spectrometry The Journal of Physical Chemistry A - ACS Public
Comparative

Comparative Catalytic Efficacy: Cyclam vs. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (Dioxocyclam) Metal Complexes

As transition metal catalysis evolves, the selection of the surrounding ligand framework is just as critical as the choice of the metal center itself. For decades, tetraazamacrocycles have been the gold standard for stab...

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Author: BenchChem Technical Support Team. Date: March 2026

As transition metal catalysis evolves, the selection of the surrounding ligand framework is just as critical as the choice of the metal center itself. For decades, tetraazamacrocycles have been the gold standard for stabilizing transition metals in various oxidation states. However, minor structural modifications to the macrocyclic backbone can fundamentally alter the electronic properties of the metal, dictating its catalytic utility.

This guide provides an objective, data-driven comparison between the classic cyclam (1,4,8,11-tetraazacyclotetradecane) and its oxygenated derivative, 5,12-dioxocyclam (1,4,8,11-tetraazacyclotetradecane-5,12-dione). By analyzing their divergent coordination chemistry, we will establish why cyclam excels in reductive electrocatalysis, while dioxocyclam is uniquely engineered for high-valent oxidation catalysis.

Mechanistic Causality: The Role of Amide Deprotonation

The fundamental difference between cyclam and 5,12-dioxocyclam lies in their peripheral functional groups. Cyclam is a neutral tetramine. When it coordinates to a metal center (e.g., Ni²⁺ or Cu²⁺), it acts as a moderate σ -donor, yielding a cationic complex that is highly stable across a wide pH range. This electronic environment is ideal for stabilizing lower oxidation states, making cyclam complexes premier candidates for reductive transformations, such as the electrocatalytic reduction of CO₂.

Conversely, 5,12-dioxocyclam is an amine-amide hybrid. It contains two secondary amines and two amide groups. The true catalytic power of dioxocyclam is unlocked only under basic conditions. Upon the addition of a base, the amide protons dissociate, converting the macrocycle into a dianionic tetradentate ligand ([L-2H]²⁻)[1].

The Causality of Catalytic Efficiency: The deprotonated amide nitrogens are exceptionally strong σ -donors. When they coordinate to the metal, they pump significant electron density into the metal's d -orbitals. Thermodynamically, this makes it much easier to remove an electron from the metal center, drastically lowering the M(II)/M(III) redox potential[2]. Because dioxocyclam can stabilize typically inaccessible high oxidation states (like Ni³⁺ or Cu³⁺), it facilitates the formation of reactive high-valent metal-oxo intermediates. This makes dioxocyclam complexes vastly superior to cyclam for homogeneous oxidation catalysis, such as the epoxidation of alkenes[3].

Pathway Visualization

The following diagram illustrates how the structural divergence between these two macrocycles dictates their ultimate catalytic application.

Catalysis Ligand Macrocyclic Ligand Cyclam Cyclam (Neutral Tetramine) Ligand->Cyclam Dioxo 5,12-Dioxocyclam (Amide-Amine Hybrid) Ligand->Dioxo Coord1 M(II) Coordination (pH Independent) Cyclam->Coord1 Coord2 M(II) Coordination (Base-Promoted Deprotonation) Dioxo->Coord2 Elec1 Moderate σ-Donation High Redox Potential Coord1->Elec1 Elec2 Strong σ-Donation Low Redox Potential Coord2->Elec2 State1 Stabilizes Low Oxidation States e.g., Ni(I), Cu(I) Elec1->State1 State2 Stabilizes High Oxidation States e.g., Ni(III), Cu(III) Elec2->State2 App1 Electrocatalytic Reduction (e.g., CO2 -> CO) State1->App1 App2 Catalytic Oxidation (e.g., Alkene Epoxidation) State2->App2

Mechanistic divergence of Cyclam and Dioxocyclam metal complexes in catalytic applications.

Quantitative Performance Comparison

To objectively evaluate the two ligands, we must look at their electrochemical signatures and their resulting catalytic domains. The table below summarizes the quantitative differences when coordinating Nickel(II), a standard benchmark metal for these macrocycles.

ParameterCyclam Metal Complexes5,12-Dioxocyclam Metal Complexes
Ligand Classification Neutral tetramineMixed amine/amide
Active Coordination State Neutral ligand, cationic complexDianionic ligand (deprotonated), neutral complex
Electronic Effect Moderate σ -donationStrong σ -donation (via deprotonated amides)
Ni(II)/Ni(III) Redox Potential +0.95 V (vs Ag/AgCl) +0.55 V (vs Ag/AgCl)
Preferred Catalytic Domain Reductive ElectrocatalysisHomogeneous Oxidation Catalysis
Target Intermediates M(I) species (e.g.,[Ni(I)(cyclam)] + )High-valent M-oxo species (e.g., Ni(IV)=O)
Oxidation Catalysis Efficiency Low (Struggles to reach active M-oxo state)High (Rapid turnover for epoxidations)

Experimental Protocol: A Self-Validating Workflow for Oxidation Catalysis

The following methodology details the synthesis, electrochemical validation, and application of a Ni(II)-dioxocyclam catalyst for alkene epoxidation.

System Trustworthiness: This protocol is designed as a self-validating system. Step 2 (Electrochemical Validation) acts as an internal quality control checkpoint. If the predicted anodic shift is not observed during cyclic voltammetry, it indicates that the amides have not successfully deprotonated and coordinated. Consequently, the catalyst will fail in Step 3. This ensures that no time or reagents are wasted on an improperly formed catalyst.

Step 1: pH-Triggered Ligand Metalation
  • Preparation: Dissolve 1.0 mmol of 5,12-dioxocyclam in 15 mL of a 1:1 water/methanol mixture.

  • Metal Addition: Add 1.0 mmol of Ni(ClO₄)₂·6H₂O to the stirring solution. At this stage, coordination is incomplete due to the protonated amides.

  • Triggering Deprotonation: Slowly add 2.0 mmol of NaOH (1M aqueous solution).

    • Causality: The base actively strips the protons from the amide nitrogens. This forces a conformational shift in the macrocycle, allowing the newly formed dianionic nitrogens to tightly bind the Ni(II) center in a square-planar geometry. The solution will transition to a distinct yellow/orange color, indicating the formation of the neutral [Ni(dioxocyclam-2H)] complex.

  • Isolation: Extract with dichloromethane, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the catalyst.

Step 2: Electrochemical Validation (Quality Control)
  • Setup: Prepare a 1.0 mM solution of the isolated catalyst in acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Measurement: Perform Cyclic Voltammetry (CV) using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode. Scan anodically from 0.0 V to +1.2 V at 100 mV/s.

  • Validation Criteria: You must observe a reversible Ni(II)/Ni(III) oxidation wave centered near +0.55 V .

    • Causality: If the peak appears near +0.95 V, the amides are not coordinated (mimicking a standard cyclam). The ~400 mV negative shift is the definitive proof that the strong σ -donating environment has been established, priming the metal for oxidation catalysis.

Step 3: Catalytic Alkene Epoxidation Assay
  • Reaction Mixture: In a reaction vial, combine 1.0 mmol of styrene (substrate) and 0.01 mmol (1 mol%) of the validated[Ni(dioxocyclam-2H)] catalyst in 5 mL of acetonitrile.

  • Oxidant Addition: Slowly add 1.5 mmol of sodium hypochlorite (NaClO) dropwise at room temperature.

    • Causality: The easily accessible Ni(III) state allows the hypochlorite to rapidly oxidize the metal center, generating the highly reactive Ni-oxo intermediate responsible for transferring oxygen to the styrene double bond.

  • Analysis: Quench the reaction after 2 hours and analyze the organic layer via GC-MS. A successful run will show >90% conversion to styrene oxide, a feat unachievable by standard Ni-cyclam under identical conditions.

References

  • Copper(II) complexes of the isomeric tetraazamacrocyclic ligands 1,11- and 1,8-bis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane and of the 1,4,8,11-tetraazacyclotetradecane-5,12-dione analogue at neutral and basic pH. Journal of the Chemical Society, Dalton Transactions, 2000. URL:[Link]

  • Electrochemistry of Copper(II) Complexes of Dioxocyclam and Dihydroxamate Derivative. Electroanalysis, 2000. URL:[Link]

  • Optically active difunctionalized dioxocyclam macrocycles: ligands for nickel-catalyzed oxidation of alkenes. The Journal of Organic Chemistry, 1989. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate

This guide provides essential safety and logistical information for the handling and disposal of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate. As the toxicological properties of this and similar macrocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate. As the toxicological properties of this and similar macrocyclic compounds are not always fully investigated, a cautious and systematic approach to personal protection is paramount.[1][2] This document outlines a comprehensive safety protocol designed to minimize exposure and ensure a secure laboratory environment.

Hazard Assessment: The "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its potential hazards is critical. For 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate and structurally related compounds, Safety Data Sheets (SDS) indicate several primary hazards:

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[2][3][4]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]

A crucial takeaway from the available literature is that the health hazards of this material have not been fully investigated.[1] This lack of comprehensive data necessitates treating the compound with a higher degree of caution, assuming it may have other, as-yet-unidentified harmful effects. Therefore, the personal protective equipment (PPE) and handling protocols described below are designed as a robust, multi-layered defense system.[5]

The Core PPE System: A Head-to-Toe Defense

Effective chemical safety relies on a complete PPE system where each component works in concert to create a barrier between the researcher and the potential hazard.[5][6]

Hand Protection: The First Line of Contact
  • Requirement: Double-gloving with powder-free nitrile or neoprene gloves.[7][8][9]

  • Causality: The first pair of gloves protects the skin, while the outer pair minimizes the risk of contamination when labeling samples or leaving the primary engineering control (e.g., fume hood).[9] Powder-free gloves are essential to prevent the powder from aerosolizing and potentially absorbing and spreading the chemical compound.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[7]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Requirement: Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk transfers or spill clean-ups.[1][6][8]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dust or liquid splashes. Goggles provide this necessary seal. A face shield adds a further layer of protection for the entire face.[8]

Body Protection: Preventing Dermal Absorption
  • Requirement: A disposable, poly-coated, solid-front gown with long sleeves and tight-fitting cuffs.[9] A standard lab coat is not sufficient.

  • Causality: This compound is a skin irritant. A coated, impervious gown prevents any spills from soaking through to the skin, a risk that is present with standard cloth lab coats.[9] The tight cuffs are crucial for creating a seal with the inner glove.[6]

Respiratory Protection: The Hierarchy of Controls
  • Requirement: All handling of the solid compound must be performed within a certified chemical fume hood to control exposure at the source.[1] If a fume hood is not available or during a large spill, a minimum of a NIOSH-approved N95 respirator is required.[8][9]

  • Causality: The primary risk is the inhalation of airborne particles.[3] A fume hood is the most effective engineering control for containing these particles. A respirator serves as a last line of defense when engineering controls are insufficient or unavailable.[5][6]

Hazard and Protection Summary

Hazard IDDescriptionRecommended PPERationale
H315 Causes skin irritation[2][3][4]Double-gloving, Chemical-resistant GownPrevents direct skin contact and potential dermal absorption.
H319 Causes serious eye irritation[2][3][4]Chemical Splash Goggles, Face ShieldCreates a seal to protect eyes from dust and splashes.
H335 May cause respiratory irritation[3][4]Chemical Fume Hood, N95 RespiratorContains dust and aerosols at the source to prevent inhalation.
N/A Toxicological properties not fully known[1]Comprehensive PPE SystemA conservative approach is necessary to protect against unknown potential hazards.

Operational & Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, repeatable workflow is essential for safety. The following steps provide a self-validating system for handling, from preparation to disposal.

Step 1: Preparation and Donning PPE
  • Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Assemble all necessary equipment and reagents before beginning.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • Donning Sequence:

    • Don inner gloves.

    • Don chemical-resistant gown, ensuring cuffs are over the inner gloves.

    • Don chemical splash goggles and face shield.

    • Don outer gloves, ensuring the cuffs go over the sleeves of the gown.[5]

Step 2: Safe Handling
  • Perform all manipulations that may generate dust (e.g., weighing, transferring) deep within the chemical fume hood.

  • Use a spatula for transfers to minimize dust creation. Avoid pouring the solid.

  • Keep the container tightly closed when not in use.[1][10]

  • Should any contamination of the outer gloves occur, remove and replace them immediately.

Step 3: Doffing PPE and Decontamination
  • Doffing Sequence (in the designated area):

    • Remove outer gloves, peeling them off without touching the external surface.

    • Remove the gown and face shield.

    • Remove inner gloves using the same technique.

    • Remove goggles.

  • Wash hands thoroughly with soap and water after all work is complete.[2][11]

Step 4: Spill and Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11][12]

  • Minor Spill (inside fume hood): Wearing appropriate PPE, gently scoop up the spilled solid and place it into a labeled, sealed container for hazardous waste disposal.[1] Clean the spill area with an appropriate solvent and decontaminate.

  • Major Spill: Evacuate the area and prevent entry. Alert your institution's safety officer.

Step 5: Disposal Plan
  • All waste material, including contaminated gloves, gowns, and disposable labware, must be disposed of as hazardous chemical waste.

  • Place solid waste in a clearly labeled, sealed container.

  • Do not mix this waste with other chemical waste streams.

  • Handle uncleaned, empty containers as you would the product itself. Follow all local and national regulations for hazardous waste disposal.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal A 1. Hazard Assessment (Review SDS) B 2. Assemble Equipment in Fume Hood A->B C 3. Don Full PPE (Double Gloves, Gown, Goggles) B->C D 4. Handle Compound (Weighing, Transfer) C->D Enter Hood E 5. Secure Compound (Tightly Closed Container) D->E Work Complete F 6. Decontaminate Workspace E->F G 7. Segregate Waste (PPE, Contaminated Items) F->G H 8. Doff PPE Correctly G->H J 10. Dispose of Waste (Follow Regulations) G->J I 9. Wash Hands Thoroughly H->I

Caption: A workflow for the safe handling of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate.

References

  • Oakwood Chemical. MSDS Material Safety Data Sheet: 1,4,8,11-Tetraaza-cyclotetradecane-5,12-dione. [Link]

  • HazComFast. 1,4,8,11-Tetraazacyclotetradecane (CAS 295-37-4). [Link]

  • ECHA CHEM. Dossier content: 1,4,8,11-Tetraazacyclotetradecane. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Angene Chemical. Safety Data Sheet: 1,8-diazacyclotetradecane-2,7-dione. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. [Link]

  • NextSDS. Your Guide to Personal Protective Equipment for Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate
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